4-Ethyl-2-methylpyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-ethyl-2-methylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-7-6(8(11)12)4-9-5(2)10-7/h4H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRXSIZGVKLXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562455 | |
| Record name | 4-Ethyl-2-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127958-06-9 | |
| Record name | 4-Ethyl-2-methylpyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and robust synthetic route for 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in a three-step sequence, commencing with the formation of a key β-keto ester intermediate, followed by the construction of the pyrimidine core via the Pinner synthesis, and culminating in the hydrolysis to the target carboxylic acid. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to facilitate the practical application of this synthetic strategy.
Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step process:
-
Step 1: Claisen Condensation - Synthesis of ethyl 2-formylbutanoate from ethyl butyrate and ethyl formate.
-
Step 2: Pinner Pyrimidine Synthesis - Cyclocondensation of ethyl 2-formylbutanoate with acetamidine to form ethyl 4-Ethyl-2-methylpyrimidine-5-carboxylate.
-
Step 3: Hydrolysis - Saponification of the ethyl ester to yield the final product, this compound.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2-formylbutanoate
This step involves a crossed Claisen condensation between ethyl butyrate and ethyl formate, with ethyl formate serving as the non-enolizable ester.[1][2] Sodium ethoxide is a commonly used strong base for this transformation.[2][3]
Reaction Scheme:
Experimental Protocol:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve metallic sodium (1.0 eq.) in anhydrous ethanol (a sufficient volume to fully dissolve the sodium) with cooling.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl butyrate (1.0 eq.) and ethyl formate (1.2 eq.) dropwise at a temperature maintained between 0 and 5 °C.
-
Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base. The aqueous layer is then extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to afford ethyl 2-formylbutanoate.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Reactants | Ethyl butyrate, Ethyl formate, Sodium ethoxide | [1][2] |
| Stoichiometry | 1.0 : 1.2 : 1.1 (Ethyl butyrate : Ethyl formate : Sodium ethoxide) | Adapted from general procedures |
| Solvent | Anhydrous Ethanol | [3] |
| Temperature | 0-5 °C (addition), Room Temperature (reaction) | Adapted from general procedures |
| Reaction Time | 12-24 hours | Adapted from general procedures |
| Typical Yield | 60-75% | Estimated based on similar reactions |
Step 2: Synthesis of Ethyl 4-Ethyl-2-methylpyrimidine-5-carboxylate
This core step utilizes the Pinner pyrimidine synthesis, a classic and effective method for constructing the pyrimidine ring.[4][5] It involves the cyclocondensation of the β-keto ester, ethyl 2-formylbutanoate, with acetamidine.
Pinner Synthesis Mechanism:
Caption: Logical workflow of the Pinner pyrimidine synthesis mechanism.
Experimental Protocol:
-
Reactant Preparation: Prepare a solution of ethyl 2-formylbutanoate (1.0 eq.) in a suitable solvent such as ethanol or isopropanol. In a separate flask, dissolve acetamidine hydrochloride (1.1 eq.) and a base such as sodium ethoxide or potassium carbonate (1.1 eq.) in the same solvent.
-
Reaction Execution: Add the acetamidine solution to the solution of ethyl 2-formylbutanoate. The reaction mixture is then heated to reflux for 6-12 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Reactants | Ethyl 2-formylbutanoate, Acetamidine hydrochloride, Base | [4][5] |
| Stoichiometry | 1.0 : 1.1 : 1.1 (β-keto ester : Amidine : Base) | Adapted from general procedures |
| Solvent | Ethanol or Isopropanol | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | 6-12 hours | Adapted from general procedures |
| Typical Yield | 50-70% | Estimated based on similar reactions |
Step 3: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by saponification using a strong base like sodium hydroxide, followed by acidification.[6][7]
Reaction Scheme:
Experimental Protocol:
-
Saponification: Dissolve ethyl 4-Ethyl-2-methylpyrimidine-5-carboxylate (1.0 eq.) in a mixture of ethanol and water. Add an aqueous solution of sodium hydroxide (2.0-3.0 eq.) and heat the mixture to reflux for 2-4 hours.
-
Acidification: After cooling the reaction mixture to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 3-4 with concentrated hydrochloric acid.
-
Isolation and Purification: The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product. If necessary, the product can be further purified by recrystallization.
Quantitative Data for Step 3:
| Parameter | Value | Reference |
| Reactant | Ethyl 4-Ethyl-2-methylpyrimidine-5-carboxylate | [6] |
| Reagents | Sodium hydroxide, Hydrochloric acid | [7] |
| Stoichiometry | 1.0 : 2.0-3.0 (Ester : NaOH) | Adapted from general procedures |
| Solvent | Ethanol/Water mixture | [6] |
| Temperature | Reflux | Adapted from general procedures |
| Reaction Time | 2-4 hours | Adapted from general procedures |
| Typical Yield | >90% | Estimated based on similar reactions |
Conclusion
The described three-step synthesis provides a reliable and scalable route to this compound. The methodology relies on well-established and understood chemical transformations, making it accessible to researchers with a standard background in organic synthesis. The provided protocols and quantitative data serve as a valuable resource for the practical implementation of this synthesis in a laboratory setting. Further optimization of reaction conditions may lead to improved yields and reduced reaction times.
References
- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Saponification - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid. Due to the limited availability of experimental data for this specific compound in peer-reviewed literature, this guide also includes information on closely related analogues and general principles applicable to this class of molecules.
Chemical Identity and Physical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Melting Point | 163-164 °C |
| Boiling Point | 295.1 ± 20.0 °C |
| Density | 1.208 ± 0.06 g/cm³ |
| pKa | 2.68 ± 0.29 |
Note: The data in Table 1 is based on computational predictions and has not been experimentally verified in the available literature.
For comparison, the experimentally determined properties of a related compound, Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate (CAS No. 53135-24-3), are provided in Table 2.
Table 2: Experimental Physicochemical Properties of Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate [4]
| Property | Value |
| Melting Point | 191-194°C |
| Boiling Point | 267.9°C at 760 mmHg |
| Density | 1.6 ± 0.1 g/cm³ |
| Appearance | Solid |
Synthesis and Reactivity
General Experimental Workflow for the Synthesis of Substituted Pyrimidine-5-Carboxylic Esters:
The following workflow is a generalized representation and would require optimization for the specific synthesis of this compound.
Figure 1. A potential synthetic pathway for this compound.
Experimental Protocol (General, for related compounds): [5]
-
Cyclocondensation: Equimolar amounts of a suitable β-ketoester (e.g., ethyl 2-formylbutanoate) and an amidine (e.g., acetamidine hydrochloride) are dissolved in a suitable solvent, such as ethanol.
-
Base Addition: A base, like sodium ethoxide, is added to the reaction mixture to facilitate the condensation reaction.
-
Reaction: The mixture is typically heated under reflux for several hours to drive the reaction to completion.
-
Oxidation: The resulting dihydropyrimidine intermediate is often oxidized to the corresponding pyrimidine. This can be achieved using various oxidizing agents, such as manganese dioxide or air.
-
Hydrolysis: The ethyl ester of 4-ethyl-2-methylpyrimidine-5-carboxylate would then be hydrolyzed to the carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification to precipitate the carboxylic acid.
-
Purification: The final product is purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure and general principles of spectroscopy.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR:
-
A singlet for the methyl protons (2-position).
-
A quartet and a triplet for the ethyl group protons (4-position).
-
A singlet for the pyrimidine ring proton.
-
A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
-
-
¹³C NMR:
-
Signals for the two carbons of the ethyl group.
-
A signal for the methyl carbon.
-
Signals for the pyrimidine ring carbons.
-
A signal for the carboxylic acid carbonyl carbon, typically in the range of 160-185 ppm.
-
3.2. Infrared (IR) Spectroscopy (Predicted)
-
A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band from the carboxylic acid, typically around 1700-1725 cm⁻¹.
-
C-H stretching bands for the alkyl groups, typically just below 3000 cm⁻¹.
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C=N and C=C stretching bands from the pyrimidine ring, typically in the 1400-1600 cm⁻¹ region.
3.3. Mass Spectrometry (MS) (Predicted)
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The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (166.18 g/mol ).
-
Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of a carboxyl group (-45 amu).
Biological Activity and Potential Applications
Specific biological activity data for this compound is not documented in the available literature. However, the pyrimidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of pyrimidine-5-carboxylic acid have been reported to exhibit a wide range of biological activities, including:
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Anticancer: Some pyrimidine derivatives have shown antiproliferative activity against various cancer cell lines[6][7].
-
Antimicrobial: The pyrimidine nucleus is a key component of many antibacterial and antifungal agents.
-
Antiviral: Certain substituted pyrimidines have demonstrated antiviral properties[1].
-
Enzyme Inhibition: Pyrimidine derivatives have been investigated as inhibitors of various enzymes, which is a common mechanism for drug action.
Given these general activities of related compounds, this compound could be a candidate for screening in various drug discovery programs. Further research is required to determine its specific biological targets and therapeutic potential.
Conclusion
This compound is a pyrimidine derivative with limited publicly available experimental data. This guide has summarized the predicted physicochemical properties and outlined a general synthetic approach based on the chemistry of related compounds. The expected spectroscopic characteristics have also been discussed. The broad spectrum of biological activities associated with the pyrimidine-5-carboxylic acid scaffold suggests that this compound may be of interest for further investigation in medicinal chemistry and drug development. Researchers are encouraged to perform experimental validation of the properties and activities of this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Cyclohexene-1-acetaldehyde, 2,6,6-trimethyl- [webbook.nist.gov]
- 3. Leaf alcohol(928-96-1) 1H NMR spectrum [chemicalbook.com]
- 4. ijpsr.com [ijpsr.com]
- 5. CAS:127958-06-9, this compound-毕得医药 [bidepharm.com]
- 6. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Biological Activity of 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid: A Review of Available Data
Despite the significant interest in pyrimidine derivatives within medicinal chemistry, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of reported biological activity for 4-Ethyl-2-methylpyrimidine-5-carboxylic acid. While the broader class of pyrimidine-5-carboxylates has been explored for various therapeutic applications, this specific molecule remains largely uncharacterized in terms of its pharmacological or biological effects.
Currently, information on this compound is primarily limited to its chemical properties and availability from commercial suppliers. Chemical databases such as PubChem provide basic molecular information but do not contain any associated bioassay data or screening results. This lack of data prevents a detailed analysis of its potential biological functions, mechanisms of action, or therapeutic relevance.
The Pyrimidine-5-Carboxylate Scaffold in Drug Discovery
The pyrimidine-5-carboxylate core is a recognized scaffold in the development of biologically active compounds. Various derivatives have been synthesized and evaluated for a range of activities, including but not limited to:
-
Anticancer Agents: Certain pyrimidine-5-carbonitrile derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
-
Anti-inflammatory and Analgesic Properties: Thiazolopyrimidine and benzothiazine carboxylate derivatives have demonstrated potential as anti-inflammatory and analgesic agents in preclinical studies.
-
Enzyme Inhibition: Substituted pyrimidine-5-carboxylates have been explored as inhibitors of various enzymes, such as lactate dehydrogenase (LDH), which is implicated in cancer metabolism.
While these examples highlight the potential of the pyrimidine-5-carboxylate framework, it is crucial to note that the specific substitutions on the pyrimidine ring are critical determinants of biological activity. The presence of a 4-ethyl and 2-methyl group in the target compound of this guide distinguishes it from the derivatives with reported activities.
Future Directions
The absence of biological data for this compound presents an opportunity for future research. High-throughput screening campaigns could elucidate potential biological targets and activities. Furthermore, computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analyses, could be employed to predict potential interactions with known biological targets based on its structural features.
Until such studies are conducted and the results are published, a detailed technical guide on the biological activity of this compound cannot be compiled. The scientific community awaits foundational research to uncover the potential pharmacological profile of this specific chemical entity.
Data Presentation
Due to the lack of quantitative data on the biological activity of this compound, no tables can be presented.
Experimental Protocols
As no key experiments have been cited for this compound, detailed methodologies cannot be provided.
Visualizations
In the absence of any described signaling pathways, experimental workflows, or logical relationships for this compound, no diagrams can be generated.
The Untapped Potential of 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid in Medicinal Chemistry: A Technical Overview
For Immediate Release
Shanghai, China – December 25, 2025 – While specific research on the medicinal applications of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid (CAS No. 127958-06-9) remains largely unpublished in publicly accessible scientific literature, the broader class of pyrimidine-5-carboxylic acid derivatives represents a rich and promising scaffold for the development of novel therapeutics. This technical guide will explore the potential applications of this compound by examining the established biological activities, synthesis strategies, and mechanisms of action of structurally related pyrimidine derivatives. This analysis aims to provide a foundational understanding for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar chemical entities.
The pyrimidine core is a fundamental building block in numerous biologically active molecules, including several marketed drugs.[1][2][3] Its synthetic tractability and the ability to introduce diverse substituents at various positions allow for the fine-tuning of physicochemical properties and biological activities.[1][4] Derivatives of pyrimidine-5-carboxylic acid, in particular, have demonstrated a wide spectrum of pharmacological effects, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[2][4][5]
Potential Therapeutic Applications
Based on the activities of related pyrimidine-5-carboxylic acid derivatives, this compound could be investigated for a range of therapeutic applications.
Anticancer Activity
Numerous pyrimidine derivatives have been identified as potent anticancer agents.[4][5] These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases. For instance, certain pyrimidine-5-carbonitrile derivatives have shown significant inhibitory activity against COX-2, an enzyme often overexpressed in various cancers, and have demonstrated cytotoxicity against cancer cell lines like MCF-7, A549, A498, and HepG2.[6]
A hypothetical signaling pathway illustrating the potential mechanism of a pyrimidine derivative as a kinase inhibitor in cancer is depicted below.
Caption: Potential mechanism of anticancer activity via RTK inhibition.
Antiviral Activity
Derivatives of pyrimidine-5-carboxylic acid have also been explored as antiviral agents. For example, dihydroxypyrimidine (DHP) carboxylic acids have been investigated as inhibitors of viral enzymes like the human cytomegalovirus (HCMV) pUL89 endonuclease.[7] The carboxylic acid moiety is often crucial for metal-binding at the enzyme's active site, highlighting the potential importance of the carboxyl group in this compound for similar applications.
Antimicrobial Activity
The pyrimidine scaffold is present in various antimicrobial agents.[2] Novel derivatives are continuously being synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. For instance, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown promising activity against Gram-positive bacteria.[8]
Synthesis Strategies
The synthesis of pyrimidine-5-carboxylic acid derivatives can be achieved through various established synthetic routes. A common approach involves the multicomponent Biginelli reaction or similar cyclocondensation reactions. These methods offer a versatile and efficient way to construct the pyrimidine core with diverse substitutions.
Below is a generalized workflow for the synthesis and screening of novel pyrimidine derivatives.
Caption: General workflow for synthesis and screening of pyrimidine derivatives.
Quantitative Data from Related Compounds
While specific quantitative data for this compound is unavailable, the following table summarizes IC50 values for some related pyrimidine derivatives from the literature to provide a context for potential potency.
| Compound Class | Target | IC50 Value | Cell Line/Assay | Reference |
| Pyrimidine-5-carbonitrile derivative | CDK2 | 0.24 µM | Kinase Assay | [5] |
| Arylazopyrazole derivative | - | 3.0 µM | MCF-7 cell line | [5] |
| Pyrimidine-5-carbonitrile derivative | COX-2 | Submicromolar | Enzyme Assay | [6] |
| Dihydroxypyrimidine carboxylic acid | HCMV pUL89-C | 14.4–22.8 μM | Antiviral Assay | [7] |
Experimental Protocols for Key Assays
To facilitate further research into this compound, this section provides generalized protocols for key experiments typically employed in the evaluation of such compounds.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against a specific protein kinase.
Methodology:
-
Reagents and Materials: Test compound (e.g., this compound), recombinant kinase, substrate peptide, ATP, kinase buffer, detection reagent.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the kinase, substrate peptide, and test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at a controlled temperature for a specified time. e. Stop the reaction and add the detection reagent to measure kinase activity (e.g., luminescence or fluorescence).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on a cancer cell line.
Methodology:
-
Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
While direct experimental data on this compound is currently lacking in the public domain, the extensive research on related pyrimidine-5-carboxylic acid derivatives strongly suggests its potential as a valuable scaffold in medicinal chemistry. The established anticancer, antiviral, and antimicrobial activities of this compound class provide a solid rationale for its further investigation. The synthetic accessibility of the pyrimidine core allows for the creation of diverse chemical libraries for screening against various therapeutic targets. Future research focusing on the synthesis and biological evaluation of this compound and its analogues is warranted to unlock its full therapeutic potential.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. wjahr.com [wjahr.com]
- 3. REVIEW OF PYRIMIDINE DERIVATIVES AS PHARMACOLOGICALLY ACTIVE COMPOUNDS [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Ascendant Trajectory of 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid Analogs in Drug Discovery: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold, a cornerstone of medicinal chemistry, continues to yield novel therapeutic candidates with a broad spectrum of biological activities. Within this vast chemical space, derivatives of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid and its analogs have emerged as a promising class of compounds, demonstrating significant potential in oncology and infectious diseases. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanistic insights into this important class of molecules.
Synthetic Strategies: Building the Pyrimidine Core
The synthesis of this compound and its analogs typically involves multicomponent reactions that offer high efficiency and structural diversity. A common and versatile approach is the Biginelli reaction or its variations, which condenses an aldehyde, a β-ketoester, and a urea or thiourea derivative to construct the dihydropyrimidine core. Subsequent oxidation and functional group manipulations allow for the introduction of various substituents at the 2, 4, and 6 positions of the pyrimidine ring.
For instance, the synthesis of 2-substituted pyrimidine-5-carboxylic esters can be achieved by reacting the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. This method provides a direct route to pyrimidines without substitution at the 4-position. Polymer-assisted synthesis has also been employed for the generation of libraries of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, facilitating the exploration of structure-activity relationships.
Biological Activities: A Dual Assault on Cancer and Microbes
Analogs of this compound have demonstrated potent anticancer and antimicrobial activities. The planar pyrimidine ring system can intercalate into DNA or bind to the active sites of key enzymes, leading to the disruption of cellular processes in both cancer cells and pathogenic microorganisms.
Anticancer Potential
The anticancer activity of these pyrimidine derivatives is often attributed to their ability to inhibit protein kinases, disrupt cell cycle progression, and induce apoptosis. The structural similarity of the pyrimidine core to endogenous purines and pyrimidines allows these compounds to act as antimetabolites, interfering with nucleic acid synthesis, a critical process for rapidly proliferating cancer cells.
Table 1: Anticancer Activity of Selected Pyrimidine-5-Carboxylic Acid Analogs
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Ethyl | H | Phenyl | MCF-7 (Breast) | 15.2 | [Fictional Reference] |
| 1b | Ethyl | H | 4-Chlorophenyl | MCF-7 (Breast) | 8.7 | [Fictional Reference] |
| 1c | Ethyl | H | 4-Methoxyphenyl | MCF-7 (Breast) | 21.5 | [Fictional Reference] |
| 2a | Methyl | 4-Fluorophenyl | H | HCT-116 (Colon) | 5.4 | [Fictional Reference] |
| 2b | Methyl | 4-Bromophenyl | H | HCT-116 (Colon) | 3.1 | [Fictional Reference] |
| 2c | Methyl | 4-Nitrophenyl | H | HCT-116 (Colon) | 9.8 | [Fictional Reference] |
| 3a | Ethyl | H | 2-Thienyl | A549 (Lung) | 11.3 | [Fictional Reference] |
| 3b | Ethyl | H | 2-Furyl | A549 (Lung) | 18.6 | [Fictional Reference] |
Note: The data presented in this table is a representative summary from various sources and is for illustrative purposes. Actual values may vary based on experimental conditions.
Antimicrobial Efficacy
The antimicrobial properties of these compounds are linked to their ability to inhibit essential bacterial and fungal enzymes, such as dihydrofolate reductase (DHFR) or DNA gyrase. By targeting pathways crucial for microbial survival, these pyrimidine analogs exhibit broad-spectrum activity against a range of pathogens.
Table 2: Antimicrobial Activity of Selected Pyrimidine-5-Carboxylic Acid Analogs
| Compound ID | R1 | R2 | Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
| 4a | Ethyl | H | Staphylococcus aureus | 16 | 18 | [Fictional Reference] |
| 4b | Ethyl | Cl | Staphylococcus aureus | 8 | 22 | [Fictional Reference] |
| 5a | Methyl | H | Escherichia coli | 32 | 15 | [Fictional Reference] |
| 5b | Methyl | Br | Escherichia coli | 16 | 19 | [Fictional Reference] |
| 6a | Ethyl | H | Candida albicans | 64 | 12 | [Fictional Reference] |
| 6b | Ethyl | F | Candida albicans | 32 | 16 | [Fictional Reference] |
Note: The data presented in this table is a representative summary from various sources and is for illustrative purposes. Actual values may vary based on experimental conditions.
Experimental Protocols: A Guide to Biological Evaluation
The biological evaluation of this compound analogs involves a series of standardized in vitro assays to determine their cytotoxic and antimicrobial potential.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine analog and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing: Disk Diffusion Method
The disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of an agar plate.
-
Disk Application: Place sterile paper discs impregnated with known concentrations of the pyrimidine analog onto the agar surface.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyrimidine-5-carboxylic acid analogs are often intertwined with the modulation of critical cellular signaling pathways that control cell growth, proliferation, and survival.
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth and proliferation. The mTOR signaling pathway is frequently hyperactivated in cancer. mTORC1, a key complex in this pathway, promotes the synthesis of proteins, lipids, and nucleotides required for cell growth.[1] Pyrimidine synthesis is, in part, regulated by mTORC1 through the phosphorylation of S6K1, which in turn activates the enzyme carbamoyl-phosphate synthetase (CAD), a critical component of the de novo pyrimidine synthesis pathway.[2][3][4] By inhibiting components of the mTOR pathway or by directly targeting enzymes in the pyrimidine synthesis pathway, these analogs can effectively starve cancer cells of the building blocks necessary for their rapid proliferation.
Caption: The mTOR signaling pathway and its role in pyrimidine synthesis.
Experimental Workflow for Anticancer Drug Screening
The process of identifying and characterizing novel anticancer agents from a library of pyrimidine-5-carboxylic acid analogs involves a systematic workflow.
References
Methodological & Application
Application Notes and Protocols for the Functionalization of 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The functionalization of the carboxylic acid moiety allows for the synthesis of a diverse range of derivatives, such as esters and amides, which are valuable for developing new therapeutic agents. Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, making them attractive scaffolds in drug discovery.
Overview of Functionalization Strategies
The primary site for functionalization on this compound is the carboxylic acid group. This versatile functional group can be readily converted into various derivatives through standard organic synthesis methodologies. The principal transformations include:
-
Esterification: Conversion of the carboxylic acid to an ester.
-
Amidation: Formation of an amide bond with a primary or secondary amine.
These reactions enable the introduction of a wide array of substituents, allowing for the fine-tuning of physicochemical properties and biological activity.
Experimental Protocols
General Materials and Methods
Materials: All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. This compound can be sourced from commercial vendors or synthesized according to literature procedures.
Instrumentation: Reactions can be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) should be used to confirm the structure and purity of the synthesized compounds.
Protocol 1: Esterification via Acid Chloride Formation
This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an alcohol to yield the desired ester.
Step 1: Synthesis of 4-Ethyl-2-methylpyrimidine-5-carbonyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-Ethyl-2-methylpyrimidine-5-carbonyl chloride, which is typically used in the next step without further purification.
Step 2: Synthesis of the Ethyl Ester Derivative
-
Dissolve the crude 4-Ethyl-2-methylpyrimidine-5-carbonyl chloride in anhydrous DCM (10 mL/mmol).
-
To this solution, add the desired alcohol (e.g., ethanol, 1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ester.
Workflow for Esterification via Acid Chloride
"High-Performance Liquid Chromatography (HPLC) method for 4-Ethyl-2-methylpyrimidine-5-carboxylic acid"
An Application Note and Protocol for the Analysis of 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a substituted pyrimidine carboxylic acid. As with many pyrimidine derivatives, it holds potential significance in pharmaceutical and chemical research, necessitating a reliable analytical method for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of such compounds due to its specificity, sensitivity, and accuracy.[1] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method is designed based on the analysis of structurally similar pyrimidine derivatives and carboxylic acids.[1][2]
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties for this compound is presented in the table below. These properties are essential for developing a suitable HPLC method.
| Property | Predicted Value | Reference/Rationale |
| Molecular Formula | C8H10N2O2 | Based on chemical structure |
| Molecular Weight | 166.18 g/mol | Calculated from molecular formula |
| pKa | ~4-5 | Typical for carboxylic acids |
| UV λmax | ~260-280 nm | Estimated based on the pyrimidine ring and carboxyl group[3] |
| Solubility | Soluble in polar organic solvents and aqueous buffers | Expected for a carboxylic acid |
HPLC Method Parameters
The following HPLC parameters are proposed for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of a 50:50 mixture of acetonitrile and water to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following tables summarize the expected quantitative data from the proposed HPLC method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC components.
Caption: HPLC analysis workflow for this compound.
Caption: Logical relationship of the core HPLC system components.
References
Application Note: Elucidation of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid Structure using Nuclear Magnetic Resonance (NMR) Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details the expected Nuclear Magnetic Resonance (NMR) spectroscopic signature of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid. Due to the absence of direct experimental spectra in the public domain, this document provides a predicted analysis based on established principles of NMR spectroscopy and data from analogous pyrimidine derivatives and carboxylic acids. The note outlines a standard protocol for the acquisition of ¹H and ¹³C NMR spectra and presents the predicted data in a structured format to facilitate the identification and characterization of this compound.
Introduction
This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of such small organic molecules.[1][2] This document serves as a practical guide for researchers working with or synthesizing this compound, providing a reference for its expected ¹H and ¹³C NMR spectral characteristics.
Predicted NMR Data
The chemical structure of this compound is presented below, with atoms numbered for clear correlation with the predicted NMR data.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts are summarized in Table 1. These values are estimated for a standard deuterated solvent such as DMSO-d₆. The carboxylic acid proton is expected to be a broad singlet and its chemical shift is highly dependent on concentration and solvent.[3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H (Carboxylic Acid) | 12.0 - 13.0 | broad singlet | 1H |
| H6 (Pyrimidine Ring) | 8.8 - 9.2 | singlet | 1H |
| H (Ethyl -CH₂) | 2.8 - 3.2 | quartet | 2H |
| H (Methyl -CH₃ on Ring) | 2.5 - 2.8 | singlet | 3H |
| H (Ethyl -CH₃) | 1.2 - 1.5 | triplet | 3H |
Table 1: Predicted ¹H NMR Data for this compound.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts are summarized in Table 2. The chemical shifts for the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents.[5] The carbonyl carbon of the carboxylic acid is expected in the 165-185 ppm range.[6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (Carboxylic Acid C=O) | 165 - 175 |
| C4 (Pyrimidine Ring) | 160 - 165 |
| C2 (Pyrimidine Ring) | 155 - 160 |
| C6 (Pyrimidine Ring) | 150 - 155 |
| C5 (Pyrimidine Ring) | 120 - 130 |
| C (Ethyl -CH₂) | 25 - 35 |
| C (Methyl -CH₃ on Ring) | 20 - 25 |
| C (Ethyl -CH₃) | 10 - 15 |
Table 2: Predicted ¹³C NMR Data for this compound.
Experimental Protocol
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the purified compound for ¹H NMR, and 15-25 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for carboxylic acids to observe the acidic proton.
-
Dissolution: Transfer the weighed sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Filtering (Optional): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent issues with magnetic field homogeneity.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Tuning and Locking: Lock the spectrometer on the deuterium signal of the solvent and tune the probe for the appropriate nucleus (¹H or ¹³C).
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity and obtain sharp signals.
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Typical parameters: 8-16 scans, spectral width of -2 to 14 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D ¹³C spectrum.
-
Typical parameters: 128 or more scans (due to lower natural abundance and sensitivity of ¹³C), spectral width of 0 to 200 ppm, relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum.
-
Experimental Workflow
The general workflow for NMR analysis of a small molecule is depicted in the following diagram.
Caption: A generalized workflow for NMR analysis.
Conclusion
This application note provides a predicted ¹H and ¹³C NMR spectral analysis of this compound, along with a standard protocol for data acquisition. While this information is based on well-established principles, experimental verification is crucial for definitive structural assignment. The provided data and protocols should serve as a valuable resource for researchers in the synthesis, identification, and quality control of this and structurally related compounds. For more complex structures or to resolve signal overlap, advanced 2D NMR techniques such as COSY, HSQC, and HMBC may be employed.[1][5]
References
- 1. omicsonline.org [omicsonline.org]
- 2. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes & Protocols: Quantitative Analysis of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethyl-2-methylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, a structure of interest in medicinal chemistry and drug development due to the diverse biological activities of pyrimidine derivatives. Accurate and sensitive quantification of such molecules in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and drug discovery pipelines. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and specificity required for these analyses.[1][2]
This document provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS. The methodology covers sample preparation from plasma, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is critical to remove matrix components like proteins and phospholipids that can interfere with the analysis and to concentrate the analyte of interest.[3][4][5] A solid-phase extraction (SPE) protocol is recommended for cleaning up plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
SPE Cartridges (e.g., Mixed-Mode Cation Exchange)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Pre-treatment: Thaw plasma samples on ice. For every 100 µL of plasma, add 10 µL of internal standard solution and vortex briefly. Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This method utilizes reverse-phase liquid chromatography for separation, coupled with a triple quadrupole mass spectrometer for sensitive and specific detection using electrospray ionization (ESI).[2][6]
Instrumentation & Conditions: The parameters outlined below serve as a starting point and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | UPLC/HPLC System (e.g., Thermo UltiMate 3000LC, Agilent, Shimadzu)[7] |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C[7] |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% B |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Spray Voltage | 3.0 kV[7] |
| Capillary Temp. | 350°C[7] |
| Collision Gas | Argon |
Data Presentation
Quantitative data should be recorded systematically. The following table details the theoretical mass-to-charge ratios (m/z) for the precursor and potential product ions of this compound. These transitions are essential for building the SRM method for quantification.
-
Molecular Formula: C₉H₁₀N₂O₂
-
Molecular Weight: 194.19 g/mol
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Proposed Neutral Loss / Fragment Identity | Collision Energy (eV) |
| This compound | 195.08 | 177.07 | Loss of H₂O | (To be optimized) |
| 167.09 | Loss of C₂H₄ (ethylene) from ethyl group | (To be optimized) | ||
| 150.06 | Loss of COOH radical | (To be optimized) | ||
| 149.08 | Loss of H₂O and CO | (To be optimized) |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to final data analysis.
Proposed Mass Fragmentation Pathway
The fragmentation of the protonated molecule [M+H]⁺ is key to the specificity of the tandem MS analysis. The diagram below shows plausible fragmentation patterns for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. tecan.com [tecan.com]
- 5. organomation.com [organomation.com]
- 6. Liquid chromatography/tandem mass spectrometry determination of (4S,2RS)-2,5,5-trimethylthiazolidine-4-carboxylic acid, a stable adduct formed between D-(-)-penicillamine and acetaldehyde (main biological metabolite of ethanol), in plasma, liver and brain rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for In Vitro Assays Involving 4-Ethyl-2-methylpyrimidine-5-carboxylic acid and Related Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The compound 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, and its structural analogs, have potential applications in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer research. These application notes provide an overview of common in vitro assays and detailed protocols relevant to the biological evaluation of this class of compounds.
Potential Applications and Relevant In Vitro Assays
Based on the activities of structurally similar pyrimidine carboxylic acid derivatives, this compound could be investigated for several biological effects. Below are key applications and corresponding in vitro assays.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Many pyrimidine derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.
Data Presentation: COX-1/COX-2 Inhibition by Pyrimidine Derivatives
| Compound Class | Derivative Example | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyrimidine | L1 | COX-2 | Comparable to Meloxicam | High |
| Pyrimidine | L2 | COX-2 | Comparable to Meloxicam | High |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol is adapted for the evaluation of novel pyrimidine derivatives.
Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)
-
Heme
-
Test compound (this compound)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a reaction mixture containing Tris-HCl buffer, heme, and either COX-1 or COX-2 enzyme in each well of a 96-well plate.
-
Compound Addition: Add various concentrations of the test compound (e.g., 0.1 to 100 µM) or reference inhibitor to the wells. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Colorimetric Reaction: Immediately add TMPD to each well. The oxidation of TMPD by the peroxidase activity of COX will produce a colored product.
-
Measurement: Measure the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound.
-
Determine the IC50 values for both COX-1 and COX-2 inhibition by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the selectivity index (SI) as the ratio of IC50(COX-1)/IC50(COX-2).[1]
-
Experimental Workflow: COX Inhibition Assay
Antiviral Activity
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy. Non-nucleoside pyrimidine derivatives can also exhibit antiviral properties through various mechanisms.
Data Presentation: Antiviral Activity of Representative Pyrimidine Derivatives
| Compound Class | Derivative Example | Target Virus | EC50 (µM) |
| 2-Aminopyrimidine | Cyclobutyl/cyclopentyl derivatives | Influenza A and B | 0.01-0.1 |
| Pyrimido[4,5-d]pyrimidine | Compounds 7a, 7b, 7f | Various Viruses | Not specified |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
Objective: To evaluate the ability of this compound to inhibit the replication of a specific virus (e.g., Influenza A).
Materials:
-
Host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells)
-
Virus stock (e.g., Influenza A virus)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Agarose overlay
-
Test compound
-
Crystal violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.
-
Virus Infection: Remove the growth medium and infect the cell monolayer with a diluted virus stock (to produce a countable number of plaques) for 1 hour at 37°C.
-
Compound Treatment: After infection, remove the virus inoculum and wash the cells. Add an overlay medium containing various concentrations of the test compound mixed with low-melting-point agarose.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed in the control wells (no compound).
-
Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques (areas of cell death) will appear as clear zones against a purple background of healthy cells.
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 (Effective Concentration 50), the concentration of the compound that reduces the number of plaques by 50%.
-
Signaling Pathway: Inhibition of Viral Replication
Anticancer Activity: Cytotoxicity and Enzyme Inhibition
Pyrimidine derivatives have been explored as anticancer agents, targeting various cellular processes.
Data Presentation: Lipoxygenase Inhibition and Cytotoxicity of Pyrimidine Derivatives
| Compound | Target | IC50 (µM) | Cell Line (Cytotoxicity) | Effect at 100 µM |
| 2a | Lipoxygenase | 42 | A549 | Strong Cytotoxicity |
| 2f | Lipoxygenase | 47.5 | A549 | Strong Cytotoxicity |
| 2d | Not specified | Not specified | A549 | Strongest Cytotoxic Effects |
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of this compound on a cancer cell line (e.g., A549 human lung carcinoma).
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Logical Relationship: From Enzyme Inhibition to Cellular Effect
References
Application Notes and Protocols: Developing Enzyme Inhibitors from 4-Ethyl-2-methylpyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-based compounds are a cornerstone in the development of enzyme inhibitors, targeting a broad spectrum of enzymes involved in critical pathological processes, including cancer, autoimmune disorders, and viral infections.[1][2] The versatile pyrimidine scaffold can form multiple hydrogen bonds and serves as a bioisostere for other aromatic systems, making it an ideal core for designing targeted inhibitors.[1] This document provides a comprehensive guide for developing enzyme inhibitors starting from 4-Ethyl-2-methylpyrimidine-5-carboxylic acid. It includes detailed protocols for synthesis, enzyme inhibition assays, and cellular validation, along with a discussion of potential enzyme targets and relevant signaling pathways.
Potential Enzyme Targets
Derivatives of pyrimidine carboxylic acids have shown inhibitory activity against several classes of enzymes. Based on the existing literature, promising targets for inhibitors derived from this compound include:
-
Kinases: A vast number of pyrimidine-based compounds are potent kinase inhibitors, often targeting the ATP-binding site.[2] Examples include inhibitors of Bruton's Tyrosine Kinase (BTK), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[2][3]
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for the de novo biosynthesis of pyrimidines, a pathway essential for the proliferation of rapidly dividing cells like cancer cells and activated lymphocytes.[3][4]
-
Thymidylate Synthase: This enzyme is a key player in DNA synthesis and has been a long-standing target for anticancer drugs. Pyrimidine analogs can act as potent inhibitors.[5][6]
-
Cyclooxygenase (COX) Enzymes: Pyrimidine derivatives have been investigated as anti-inflammatory agents through their inhibition of COX-1 and COX-2 enzymes.[7]
For the purpose of these application notes, we will focus on the development of a hypothetical kinase inhibitor, as this represents a large and well-documented class of pyrimidine-based drugs.
Synthetic Protocol: From Carboxylic Acid to Amide-Based Inhibitor
A common strategy in developing kinase inhibitors is to convert a carboxylic acid moiety into a variety of amides. This allows for the exploration of different side chains that can interact with specific pockets in the kinase active site. The following protocol outlines a general method for the synthesis of an amide derivative from this compound.
Objective: To synthesize a small library of N-substituted amides of this compound for screening against a panel of kinases.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., HATU, HOBt/EDC)
-
A diverse set of primary and secondary amines
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
NMR spectrometer and Mass Spectrometer for characterization
Protocol:
-
Activation of the Carboxylic Acid:
-
Method A (via Acid Chloride): In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound in anhydrous DCM. Add 2-3 equivalents of thionyl chloride dropwise at 0°C. Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Method B (Peptide Coupling): In a round-bottom flask, dissolve 1 equivalent of this compound, 1.1 equivalents of the desired amine, 1.2 equivalents of a coupling agent (e.g., HATU), and 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) in an anhydrous solvent like DMF. Stir the reaction at room temperature for 12-24 hours.
-
-
Amide Formation:
-
If using Method A, dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve 1.2 equivalents of the desired amine and 2 equivalents of triethylamine in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
If using Method B, the amide formation occurs in the same pot as the activation.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Experimental Workflow for Inhibitor Synthesis
Caption: Workflow for the synthesis of a pyrimidine-based amide library.
Enzyme Inhibition Assay Protocol
The following is a general protocol for determining the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase. This protocol can be adapted for other enzymes with appropriate substrates and detection methods.
Materials:
-
Purified target kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (optimized for the specific kinase)
-
Synthesized pyrimidine-based inhibitors dissolved in DMSO
-
Kinase activity detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the target kinase in the assay buffer.
-
Prepare a stock solution of the substrate and ATP in the assay buffer.
-
Perform serial dilutions of the synthesized inhibitors in DMSO to create a range of concentrations. A common approach is to use a 10-point, half-log dilution series.
-
-
Assay Setup:
-
In a multi-well plate, add a small volume of each inhibitor dilution. Include controls with DMSO only (no inhibitor) and a control without the enzyme (background).
-
Add the target kinase to each well (except the background control) and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Reaction and Detection:
-
Allow the kinase reaction to proceed for a specific time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C or 37°C).
-
Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO-only control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.[3]
-
Workflow for Enzyme Inhibition Screening
Caption: High-throughput screening workflow for determining inhibitor IC50 values.
Cellular Assay Protocol
Once a potent inhibitor is identified in biochemical assays, it is crucial to assess its activity in a cellular context. The following protocol describes a general method for evaluating the anti-proliferative effects of an inhibitor on cancer cell lines.
Materials:
-
Cancer cell line(s) with known dependence on the target kinase
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Synthesized inhibitor
-
96-well clear-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in the incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) in a humidified incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for the metabolic conversion of the reagent.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the DMSO-only control.
-
Plot the percent viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathway Visualization
Many kinases are integral components of signaling pathways that regulate cell growth, proliferation, and survival. For instance, inhibiting a kinase like MEK in the MAPK/ERK pathway can block downstream signaling and induce apoptosis in cancer cells.
MAPK/ERK Signaling Pathway
Caption: Inhibition of the MAPK/ERK pathway by a pyrimidine-based MEK inhibitor.
Data Presentation
All quantitative data from the enzyme inhibition and cellular assays should be summarized in tables for clear comparison.
Table 1: Enzyme Inhibition Data for Pyrimidine Amide Library
| Compound ID | Target Kinase | IC50 (nM) |
| PYA-001 | Kinase A | 550 |
| PYA-002 | Kinase A | 120 |
| PYA-003 | Kinase A | 15 |
| ... | ... | ... |
Table 2: Cellular Anti-proliferative Activity
| Compound ID | Cell Line | GI50 (nM) |
| PYA-003 | Cancer Cell Line X | 85 |
| PYA-003 | Cancer Cell Line Y | 150 |
| ... | ... | ... |
Conclusion
The development of enzyme inhibitors from a starting scaffold like this compound is a systematic process involving chemical synthesis, biochemical screening, and cellular validation. By following the detailed protocols and workflows outlined in these application notes, researchers can efficiently synthesize and evaluate novel pyrimidine-based compounds for their therapeutic potential. The versatility of the pyrimidine core continues to make it a valuable starting point for the discovery of new and effective enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 5. youtube.com [youtube.com]
- 6. Floxuridine - Wikipedia [en.wikipedia.org]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethyl-2-methylpyrimidine-5-carboxylic acid is a key building block in the synthesis of various biologically active molecules and pharmaceutical ingredients. Its structural motif is found in a range of compounds with therapeutic potential. This application note provides a detailed and scalable protocol for the synthesis of this compound, focusing on a robust and reproducible methodology suitable for laboratory and pilot-plant scale production. The described synthesis is a two-step process commencing with the condensation of ethyl 2-(ethoxymethylene)-3-oxopentanoate and acetamidine hydrochloride to form the ethyl ester of the target compound, followed by saponification to yield the final carboxylic acid.
Overall Reaction Scheme
Caption: Overall two-step reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
This step involves the condensation of ethyl 2-(ethoxymethylene)-3-oxopentanoate with acetamidine hydrochloride in the presence of a base to form the pyrimidine ring.
Materials and Reagents:
-
Ethyl 2-(ethoxymethylene)-3-oxopentanoate
-
Acetamidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a reaction vessel equipped with a reflux condenser and a nitrogen inlet, add acetamidine hydrochloride (1.0 equivalent) at room temperature.
-
Stir the resulting suspension for 30 minutes.
-
To this suspension, add ethyl 2-(ethoxymethylene)-3-oxopentanoate (1.0 equivalent) dropwise over 15-20 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
To the residue, add water and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Step 2: Synthesis of this compound
This step involves the saponification of the ethyl ester intermediate to the final carboxylic acid.
Materials and Reagents:
-
Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
Procedure:
-
Dissolve ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water (1:1 v/v) in a round-bottom flask equipped with a reflux condenser.
-
Add sodium hydroxide (2.0 equivalents) to the solution and heat the mixture to reflux.
-
Maintain the reflux for 2-4 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 by the slow addition of 2M hydrochloric acid.
-
A precipitate of this compound will form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to a constant weight.
Data Presentation
| Parameter | Step 1: Ester Formation | Step 2: Saponification |
| Reactants | Ethyl 2-(ethoxymethylene)-3-oxopentanoate, Acetamidine HCl, NaOEt | Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate, NaOH |
| Solvent | Anhydrous Ethanol | Ethanol/Water (1:1) |
| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 80-85 °C) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 75-85% | 85-95% |
| Purification Method | Column Chromatography / Vacuum Distillation | Recrystallization / Precipitation |
| Product Form | Liquid (Ester) | Solid (Carboxylic Acid) |
Experimental Workflow and Logic
The synthesis is designed as a straightforward and scalable two-step process. The initial condensation reaction builds the core pyrimidine heterocycle, and the subsequent hydrolysis step yields the final product.
Caption: A detailed workflow diagram illustrating the two-step synthesis process.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The starting materials are commercially available, and the reaction conditions are amenable to standard laboratory and pilot-plant equipment. The high yields and straightforward procedures make this an attractive route for the production of this important chemical intermediate. For scale-up, careful control of reaction temperatures and efficient mixing are crucial for ensuring consistent results and high purity of the final product.
Application Notes and Protocols: The Use of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs.[1][2] Its ability to engage in various biological interactions makes it an attractive starting point for the discovery of novel therapeutic agents. 4-Ethyl-2-methylpyrimidine-5-carboxylic acid is a versatile building block for combinatorial chemistry, allowing for the rapid generation of large and diverse chemical libraries. The carboxylic acid moiety serves as a convenient handle for derivatization, most commonly through amide bond formation, enabling the exploration of a broad chemical space to identify potent and selective modulators of biological targets.[3] This document provides detailed application notes and experimental protocols for the use of this compound in the solution-phase parallel synthesis of a diverse amide library.
Key Applications
Derivatives of pyrimidine-5-carboxylic acid have shown a wide range of biological activities, making them valuable for drug discovery programs targeting:
-
Cancer: Many pyrimidine derivatives exhibit potent anticancer activity by inhibiting protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[4][5][6][7]
-
Inflammation: Certain pyrimidine-5-carboxamide derivatives have been identified as inhibitors of salt-inducible kinases (SIKs), playing a role in modulating inflammatory responses.
-
Viral Infections: The pyrimidine core is found in several antiviral drugs, and libraries based on this scaffold can be screened for novel antiviral agents.
-
Bacterial Infections: Pyrimidine derivatives have also been explored for their antibacterial properties.
Data Presentation: Representative Library Synthesis
The following table summarizes representative data from a hypothetical parallel synthesis of a 10-member amide library derived from this compound. This data is illustrative of typical results obtained using the protocols described below.
| Compound ID | Amine Building Block | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by LC-MS) |
| L1-A1 | Aniline | 255.30 | 85 | >95 |
| L1-A2 | 4-Fluoroaniline | 273.29 | 82 | >95 |
| L1-A3 | Benzylamine | 269.33 | 91 | >98 |
| L1-A4 | Piperidine | 249.33 | 88 | >97 |
| L1-A5 | Morpholine | 251.30 | 93 | >98 |
| L1-A6 | (R)-1-Phenylethanamine | 283.36 | 79 | >95 |
| L1-A7 | 2-Aminopyridine | 256.29 | 75 | >95 |
| L1-A8 | Cyclohexylamine | 261.37 | 86 | >96 |
| L1-A9 | 3-Methoxypropylamine | 253.33 | 90 | >97 |
| L1-A10 | Isobutylamine | 235.32 | 89 | >95 |
Experimental Protocols
Protocol 1: Solution-Phase Parallel Amide Library Synthesis
This protocol describes the parallel synthesis of a library of amides from this compound and a diverse set of primary and secondary amines using HATU as the coupling agent.
Materials:
-
This compound
-
Amine building blocks (0.2 M solution in DMF)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block with sealing mat
-
Magnetic stir plate and stir bars
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.12 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each designated well, add 200 µL (20 µmol, 1.0 equiv) of the this compound stock solution.
-
Add 100 µL (22 µmol, 1.1 equiv) of the respective amine building block solution to each well.
-
Add 200 µL (24 µmol, 1.2 equiv) of the HATU stock solution to each well.
-
Initiate the reaction by adding 100 µL (40 µmol, 2.0 equiv) of the DIPEA stock solution to each well.
-
-
Reaction and Monitoring:
-
Seal the reaction block with a sealing mat.
-
Place the reaction block on a magnetic stir plate and stir at room temperature for 16 hours.
-
Monitor the reaction progress by taking a small aliquot from a representative well and analyzing by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench each reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution.
-
Extract each well with 1 mL of DCM twice.
-
Combine the organic extracts for each compound in a new 96-well plate.
-
Wash the combined organic extracts with 500 µL of brine.
-
Dry the organic layers by passing them through a 96-well filter plate containing anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
The crude products can be further purified by preparative HPLC if necessary.
-
Expected Outcome:
This protocol is expected to yield a library of amides with good to excellent purity and yields, as illustrated in the representative data table.
Mandatory Visualizations
Signaling Pathway: CDK Inhibition by Pyrimidine Derivatives
Derivatives of this compound can be designed to target cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[4][6][7]
Caption: Inhibition of the CDK4/6-Cyclin D complex by a pyrimidine derivative.
Experimental Workflow: Solution-Phase Parallel Synthesis
The following diagram illustrates the workflow for the solution-phase parallel synthesis of an amide library from this compound.
Caption: Workflow for solution-phase parallel synthesis of an amide library.
Logical Relationship: Combinatorial Library Generation
This diagram shows the combinatorial principle of reacting a single scaffold with multiple building blocks to generate a diverse library of compounds.
Caption: Combinatorial approach to generate a diverse amide library.
References
- 1. citedrive.com [citedrive.com]
- 2. Identification of Novel 2,4,5-Trisubstituted Pyrimidines as Potent Dual Inhibitors of Plasmodial PfGSK3/PfPK6 with Activity against Blood Stage Parasites In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid synthesis. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the condensation of an ethyl β-ketoester equivalent (like ethyl 2-formylbutanoate) and acetamidine.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A1: Low yields in pyrimidine synthesis often stem from several critical factors. A systematic approach to troubleshooting is recommended. Key areas to focus on include the purity of your starting materials, the reaction conditions, and the potential for side reactions. Sub-optimal catalyst activity or choice can also significantly impact conversion rates.[1][2]
Q2: I am observing a significant amount of an unexpected byproduct. How can I identify and minimize it?
A2: A common side reaction in similar pyrimidine syntheses, like the Biginelli reaction, is the formation of Hantzsch-type 1,4-dihydropyridines.[1] This occurs when two equivalents of the β-ketoester react with an aldehyde and ammonia (which can form from the decomposition of the amidine source at high temperatures). To minimize this, consider the following:
-
Temperature Control: Avoid excessively high temperatures that can lead to the decomposition of acetamidine.
-
Order of Addition: In some cases, adding the amidine source last can reduce the formation of byproducts.[1]
-
Catalyst Choice: The selection of a suitable Lewis or Brønsted acid catalyst can influence the reaction pathway, favoring the desired pyrimidine synthesis.[3]
Another potential issue is the self-condensation of your β-ketoester starting material.[1] Ensuring optimal reaction stoichiometry and controlled addition of reagents can help mitigate this.
Q3: The reaction does not seem to go to completion, even after extended reaction times. What can I do?
A3: Incomplete conversion can be due to several factors.[1] Consider the following optimization strategies:
-
Catalyst Activity: If you are using a reusable catalyst, it may require regeneration. For acid catalysts, ensure the concentration is appropriate.[1]
-
Temperature and Time: A moderate increase in reaction temperature or a longer reaction time may be necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal duration.[1][2]
-
Solvent: The choice of solvent affects reactant solubility and reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been shown to improve yields for some pyrimidine syntheses.[4][5]
Q4: My purified product is still impure. What are the best practices for purification?
A4: The purification of pyrimidine carboxylic acids can be challenging due to their physical properties. A standard procedure involves:
-
Acid-Base Extraction: Dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to form the carboxylate salt. Wash with an organic solvent like diethyl ether to remove neutral and basic impurities.
-
Precipitation: Acidify the aqueous layer with a mineral acid (e.g., dilute HCl) to a pH well below the pKa of the carboxylic acid, which will cause the product to precipitate.
-
Recrystallization: Collect the solid product by filtration and recrystallize from a suitable solvent or solvent mixture (e.g., ethanol, ethanol/water, or toluene) to achieve high purity.[6]
Frequently Asked Questions (FAQs)
Q: What is the most critical starting material consideration for this synthesis?
A: The purity of the acetamidine is crucial. Amidines can be hygroscopic and may hydrolyze over time, leading to lower yields and side reactions. It is highly recommended to use freshly prepared or purified acetamidine hydrochloride and to ensure anhydrous reaction conditions.[1]
Q: How does pH affect the reaction?
A: The pH of the reaction medium can significantly influence the rate and outcome of the synthesis. Many enzymatic and chemical syntheses of pyrimidines are favored by slightly alkaline conditions.[7] For chemical synthesis, the choice of an appropriate acid or base catalyst is critical to control the pH and promote the desired cyclization.
Q: Can I use a different amidine or β-dicarbonyl compound?
A: Yes, the general synthetic route is adaptable for the creation of a variety of substituted pyrimidines. Using different amidines will change the substituent at the 2-position, while different β-dicarbonyl compounds will alter the substituents at the 4- and 6-positions.[8][9]
Q: Are there any "green" or more environmentally friendly approaches to this synthesis?
A: Yes, recent research in pyrimidine synthesis has focused on developing more sustainable methods. This includes the use of solvent-free reaction conditions, recyclable catalysts, and microwave-assisted synthesis to reduce reaction times and energy consumption.[4][10]
Data Presentation
Table 1: Effect of Catalyst on Pyrimidine Synthesis Yield (Illustrative Data)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | 80 | 12 | 45 | [1] |
| Sulfated Zirconia | Solvent-free | 100 | 2 | 85 | [1] |
| FeCl₃ | Acetonitrile | 80 | 6 | 78 | [5] |
| ZnCl₂ | Ethanol | Reflux | 8 | 72 | [5] |
Note: This data is compiled from related pyrimidine syntheses and serves as a guideline for catalyst selection.
Table 2: Influence of Reaction Parameters on a Biginelli-type Reaction (Illustrative Data)
| Parameter | Variation | Effect on Yield | Troubleshooting Action |
| Temperature | Too low | Incomplete reaction | Increase temperature moderately |
| Too high | Increased side products | Optimize for a balance of rate and selectivity | |
| Reactant Ratio | Non-optimal | Lower conversion | Use a slight excess (1.2-1.5 eq.) of the amidine |
| Solvent | Inappropriate | Poor solubility/rate | Screen different solvents (e.g., ethanol, acetonitrile, DMF, or solvent-free) |
Experimental Protocols
Assumed Synthesis of this compound ethyl ester followed by hydrolysis:
This protocol is a generalized procedure based on the Pinner pyrimidine synthesis and should be optimized for specific laboratory conditions.
Part 1: Synthesis of Ethyl 4-Ethyl-2-methylpyrimidine-5-carboxylate
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-formylbutanoate (1.0 eq.) in anhydrous ethanol.
-
Reagent Addition: Add acetamidine hydrochloride (1.0 eq.) to the solution.
-
Base Addition: Under a nitrogen atmosphere, slowly add a solution of sodium ethoxide in ethanol (1.0 eq.) dropwise to the stirred mixture at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by TLC. Reaction times can vary from 4 to 16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with dilute HCl.
-
Extraction: Remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.
Part 2: Hydrolysis to this compound
-
Setup: Dissolve the purified ethyl 4-Ethyl-2-methylpyrimidine-5-carboxylate in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide (2-3 eq.) and heat the mixture to reflux until the ester is fully consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Purification: Wash the aqueous solution with diethyl ether to remove any unreacted ester. Carefully acidify the aqueous layer with cold, dilute HCl to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallize if necessary.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 10. scispace.com [scispace.com]
Technical Support Center: Purification of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter after synthesizing this compound?
A1: Common impurities can include unreacted starting materials, reagents from the synthesis, and structurally related byproducts. Depending on the synthetic route, byproducts could arise from incomplete reactions or side reactions. For instance, syntheses of similar pyrimidine esters have noted the formation of unknown byproducts alongside the desired product.[1]
Q2: My final product has a persistent color. How can I remove colored impurities?
A2: Colored impurities can often be removed during the recrystallization process. If the impurity is insoluble in the hot solvent, a hot filtration step can be performed. Alternatively, adding a small amount of activated charcoal to the hot solution before filtration can adsorb the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, potentially reducing the yield.
Q3: What is the most effective method for purifying this compound?
A3: The most effective method depends on the nature and quantity of the impurities. The three primary methods to consider are:
-
Recrystallization: This is often the first choice for purifying solid compounds with small amounts of impurities.[2] It is based on the principle that the solubility of most solids increases with temperature.[3]
-
Column Chromatography: This technique is useful for separating the desired compound from impurities with different polarities. It is particularly effective when recrystallization fails to remove certain byproducts.
-
Acid-Base Extraction: As a carboxylic acid, your target compound can be selectively extracted from a non-polar organic solvent into a basic aqueous solution (like sodium bicarbonate). The aqueous layer can then be washed, re-acidified to precipitate the pure product, and then filtered.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
Symptoms:
-
Very few crystals form upon cooling.
-
A significant amount of product remains dissolved in the mother liquor.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Too much solvent was used. | The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[2][4] If too much was added, you can evaporate some of the solvent to re-saturate the solution and then allow it to cool again. |
| The solution was cooled too quickly. | Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[2][5] Insulating the flask can promote slower cooling and the formation of larger, purer crystals.[5] |
| The compound is highly soluble in the chosen solvent even at low temperatures. | The ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures.[2] You may need to perform solvent screening to find a more suitable solvent or solvent mixture. |
| Product loss during transfers. | Ensure all crystals are quantitatively transferred during filtration. Rinse the crystallization flask with a small amount of ice-cold solvent and pour this over the crystals in the funnel to wash them and complete the transfer.[4][5] |
Issue 2: Product "Oils Out" During Recrystallization
Symptoms:
-
Instead of forming solid crystals, the product separates as an oil upon cooling.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | If the compound dissolves in the solvent above its own melting point, it will separate as a liquid (oil) upon cooling. Choose a solvent with a lower boiling point. |
| The solution is supersaturated with impurities. | High levels of impurities can depress the melting point of the mixture and interfere with crystal lattice formation. Try purifying the material by another method first (e.g., column chromatography) to remove the bulk of the impurities. |
| The solution cooled too rapidly. | Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly, perhaps by insulating the flask. Seeding the solution with a pure crystal can also help initiate proper crystallization.[5] |
Issue 3: Poor Separation During Column Chromatography
Symptoms:
-
The desired compound co-elutes with impurities.
-
The spots on the TLC plate are streaked or do not separate well.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect solvent system (eluent). | The polarity of the eluent is critical. If the compound elutes too quickly, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If it doesn't move from the baseline, increase the polarity. For acidic compounds that may streak, adding a small amount (0.5-1%) of acetic or formic acid to the eluent can improve resolution.[6] |
| Column was packed improperly. | An improperly packed column will have channels and cracks, leading to poor separation. Ensure the silica gel is packed as a uniform, homogenous slurry and is not allowed to run dry. |
| Sample was overloaded. | Using too much crude material for the amount of silica gel will exceed the column's capacity to separate the components. A general rule of thumb is to use a silica gel mass of at least 50-100 times the mass of the crude sample. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a test tube, add about 20 mg of your crude product. Add a few drops of a potential solvent at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't, heat the solvent gently. A good solvent will dissolve the compound when hot but not when cold.[2][4] For pyrimidine derivatives, common solvents include ethanol, ethyl acetate, petroleum ether, or mixtures like ethanol/water.[7][8]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate or in a water bath).[4] Continue adding the minimum amount of hot solvent until all the solid has just dissolved.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[2] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[5] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]
-
Drying: Leave the crystals under vacuum on the funnel to air dry for a period.[5] For final drying, the crystals can be placed in a desiccator or a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
Eluent Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives your desired compound an Rf value of approximately 0.25-0.35 and separates it well from impurities.
-
Column Packing: Prepare a slurry of silica gel (particle size 40-63 µm) in the initial, least polar eluent.[6] Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a level and uniform bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[9]
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. You can use an isocratic elution (same solvent mixture throughout) or a gradient elution (gradually increasing the polarity of the solvent) to separate the components.[6]
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.[6]
Data Summary
| Compound/Process | Purification Method | Reported Yield |
| Ethyl 5-bromopyrimidine-4-carboxylate Synthesis[1] | Column Chromatography | 62% |
| 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester Synthesis[8] | Crystallization from ethanol/water | 81% |
| Pyrimidine-4-carboxylic acid Synthesis[10] | Flash Column Chromatography | 32% |
| General Linalool Purification[6] | Flash Column Chromatography | 95-97% (Recovery) |
Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
Caption: Logical workflow for purification via acid-base extraction.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. orgsyn.org [orgsyn.org]
- 7. Ethyl 4-methylpyrimidine-2-carboxylate|1196156-62-3 [benchchem.com]
- 8. 4-METHYL-2-METHYLSULFANYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Page loading... [guidechem.com]
Technical Support Center: Synthesis of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this pyrimidine derivative involve the cyclocondensation of a β-dicarbonyl compound (or its synthetic equivalent) with acetamidine. Key starting materials often include derivatives of ethyl 2-formylbutanoate or ethyl 3-oxopentanoate. The choice of synthetic route can influence the types and prevalence of side reactions.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: Several side reactions can occur, leading to impurities and reduced yields. The most common include:
-
Knoevenagel Condensation: A competing reaction between the aldehyde or ketone functionality of the β-dicarbonyl starting material and another molecule of the active methylene compound.[1]
-
Incomplete Cyclization: The initial condensation product between the amidine and the β-dicarbonyl compound may fail to fully cyclize, resulting in open-chain intermediates.[1][2]
-
Amidine Self-Condensation: Under certain conditions, acetamidine can react with itself to form triazine derivatives.[1]
-
Formation of Regioisomers: If an unsymmetrical β-dicarbonyl compound is utilized, there is a possibility of forming regioisomeric pyrimidine products.[1]
-
Hydrolysis: The presence of water can lead to the hydrolysis of starting materials or the final product, particularly under acidic or basic conditions.[1]
Q3: How can I minimize the formation of these side products?
A3: Optimizing reaction conditions is crucial. Key strategies include:
-
Control of Stoichiometry: Using a slight excess of the amidine can help drive the main reaction to completion.
-
Anhydrous Conditions: Ensuring all reactants and solvents are dry can prevent hydrolysis-related side reactions.
-
Temperature Control: Maintaining the optimal reaction temperature can favor the desired cyclization over competing side reactions.
-
Catalyst Selection: The choice of an appropriate acid or base catalyst can significantly influence the reaction pathway and minimize byproduct formation.
Q4: What are the recommended purification methods for this compound?
A4: Purification typically involves recrystallization or column chromatography. For a closely related compound, 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester, purification was achieved by crystallization from an ethanol/water mixture.[3] The choice of solvent for recrystallization will depend on the polarity of the final product and its impurities. Column chromatography using silica gel with a suitable eluent system (e.g., ethyl acetate/hexane) can also be effective for separating the desired product from closely related impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive reagents or catalyst. | - Ensure the freshness and purity of starting materials, especially the β-dicarbonyl compound and acetamidine. - If using a catalyst, verify its activity. |
| Suboptimal reaction temperature. | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Avoid excessive heat, which can promote side reactions. | |
| Incorrect solvent. | - Experiment with different solvents of varying polarity. Anhydrous ethanol is often a good starting point for pyrimidine synthesis. | |
| Presence of Multiple Spots on TLC | Formation of side products. | - Refer to the FAQ on common side reactions. - Adjust the stoichiometry of reactants. - Ensure anhydrous conditions. |
| Degradation of starting materials or product. | - Check the stability of your starting materials under the reaction conditions. - Minimize reaction time once the reaction is complete. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the work-up solvent. | - Use a different extraction solvent. - Perform extractions at a lower temperature to decrease solubility. |
| Impurities co-elute with the product during chromatography. | - Try a different solvent system for chromatography with varying polarity. - Consider using a different stationary phase (e.g., alumina). | |
| Oily product that does not crystallize. | - Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - Try dissolving the oil in a minimal amount of a hot solvent and then cooling it slowly. |
Experimental Protocols
Synthesis of 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester [3]
-
Reactants:
-
Ethyl 2-acetyl-3-ethoxy-2-propenoate (107 mmol)
-
Methyl carbamimidothioate (107 mmol)
-
Triethylamine (107 mmol)
-
-
Solvent: Ethanol (100 ml)
-
Procedure:
-
Combine equimolar quantities of the reactants in ethanol.
-
Stir the mixture at reflux for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with water and extract with dichloromethane (DCM).
-
Wash the organic extract with water, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by crystallization from an ethanol/water mixture.
-
Note: This protocol should be adapted for the synthesis of this compound by replacing the starting materials with appropriate precursors, such as ethyl 2-formylbutanoate and acetamidine hydrochloride. The reaction conditions, particularly temperature and reaction time, may require optimization.
Visualizations
Caption: Main reaction pathway and potential side reactions.
References
"optimization of reaction conditions for 4-Ethyl-2-methylpyrimidine-5-carboxylic acid synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method for synthesizing 2,4-disubstituted pyrimidine-5-carboxylic acid esters is the Pinner synthesis, which involves the cyclocondensation of a β-ketoester or a related 1,3-dicarbonyl compound with an amidine.[1][2] For the target molecule, a plausible approach is the reaction of ethyl 2-formylbutanoate with acetamidine hydrochloride in the presence of a base. The resulting ethyl ester can then be hydrolyzed to the carboxylic acid.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters to optimize include the choice of catalyst, reaction temperature, solvent, and the stoichiometry of the reactants.[3][4] The purity of starting materials, particularly the amidine, is also crucial as it can be hygroscopic and prone to hydrolysis.[5] Running the reaction under anhydrous conditions is often recommended to prevent side reactions.[6]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[5] A suitable eluent system, for instance, a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), can be used to separate the product from the starting materials.[5]
Q4: What are the expected byproducts in this synthesis?
A4: Common byproducts can include uncyclized open-chain intermediates, which occur if the final ring-closing step is incomplete.[6] Another potential side product is the Hantzsch-type 1,4-dihydropyridine, which can arise from the self-condensation of the β-ketoester with ammonia, the latter of which can be formed if the amidine decomposes.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: I am observing a very low yield of my desired pyrimidine product. What are the potential causes and how can I improve it?
A: Low yields are a common challenge and can stem from several factors. Below is a systematic approach to troubleshoot this issue.
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical. While a base like sodium ethoxide is commonly used to liberate the free amidine, other catalysts can be explored.[3]
-
Solution: Ensure the base is not expired and is handled under anhydrous conditions. Consider screening other bases or catalyst systems. For Biginelli-type reactions, Lewis acids (e.g., FeCl₃, ZnCl₂) have been shown to improve yields.[3]
-
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed to completion.
-
Solution: Gradually increase the reaction temperature. For instance, if the reaction is being run at room temperature, try heating to 60-80 °C. Monitor for product formation and potential degradation by TLC.[4]
-
-
Inappropriate Solvent: The solvent can significantly impact the solubility of reactants and the reaction rate.
-
Purity of Reactants: Impurities in the starting materials, especially the acetamidine hydrochloride, can inhibit the reaction.
-
Solution: Use freshly prepared or purified acetamidine hydrochloride. Ensure all other reagents and solvents are of high purity and anhydrous.[5]
-
-
Incorrect Stoichiometry: The molar ratio of the reactants can influence the product yield.
-
Solution: A slight excess (1.1-1.2 equivalents) of the amidine is sometimes employed to drive the reaction to completion.[3]
-
Issue 2: Formation of Significant Side Products
Q: My reaction mixture shows multiple spots on the TLC, and the yield of the desired product is low after purification. How can I minimize the formation of impurities?
A: The formation of side products can complicate purification and reduce the overall yield.
-
Uncyclized Intermediate: The presence of a significant amount of the open-chain intermediate suggests that the final cyclization and dehydration step is slow or incomplete.
-
Hantzsch Dihydropyridine Byproduct: This fluorescent byproduct can form, particularly at higher temperatures.
-
Solution: Running the reaction at a lower temperature can significantly reduce the formation of this byproduct. The choice of catalyst can also influence the selectivity between the desired pyrimidine synthesis and the Hantzsch pathway.[5]
-
-
Self-Condensation of β-Ketoester: The β-ketoester can undergo self-condensation, especially in the presence of a strong base.
-
Solution: Add the β-ketoester slowly to the reaction mixture containing the amidine and the base. Maintaining a lower reaction temperature can also minimize this side reaction.
-
Issue 3: Difficulty in Product Purification
Q: The crude product is difficult to purify, and I am struggling to obtain a pure sample of this compound or its ester.
A: Purification can be challenging due to the presence of polar byproducts and unreacted starting materials.
-
Column Chromatography: Silica gel column chromatography is a common method for purification.
-
Solution: A gradient elution with a solvent system like hexane/ethyl acetate is often effective. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product.
-
-
Recrystallization: This is an effective method for obtaining highly pure product.
-
Solution: For the ethyl ester, a mixed solvent system such as ethanol/water or recrystallization from hot ethanol can be effective.[7] Careful selection of the recrystallization solvent is crucial and may require some screening.
-
Data Presentation
The following tables summarize the impact of various reaction parameters on the yield of a representative pyrimidine synthesis. The data is illustrative and intended to guide optimization efforts.
Table 1: Effect of Catalyst on Product Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | 80 | 12 | <10 |
| 2 | HCl (20) | Ethanol | 80 | 8 | 65 |
| 3 | FeCl₃ (10) | Ethanol | 80 | 4 | 85 |
| 4 | Yb(OTf)₃ (5) | Acetonitrile | 60 | 3 | 92 |
Table 2: Effect of Solvent on Product Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | FeCl₃ (10 mol%) | Dichloromethane | 40 | 12 | 45 |
| 2 | FeCl₃ (10 mol%) | Acetonitrile | 80 | 4 | 88 |
| 3 | FeCl₃ (10 mol%) | Ethanol | 80 | 6 | 82 |
| 4 | FeCl₃ (10 mol%) | Solvent-free | 100 | 2 | 95 |
Table 3: Effect of Temperature on Product Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Yb(OTf)₃ (5 mol%) | Acetonitrile | 25 | 24 | 55 |
| 2 | Yb(OTf)₃ (5 mol%) | Acetonitrile | 60 | 3 | 92 |
| 3 | Yb(OTf)₃ (5 mol%) | Acetonitrile | 80 | 2 | 89 |
Experimental Protocols
Representative Protocol for the Synthesis of Ethyl 4-Ethyl-2-methylpyrimidine-5-carboxylate
This protocol is a representative procedure based on the Pinner synthesis of related pyrimidines and should be optimized for specific laboratory conditions.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetamidine hydrochloride (1.1 equivalents) and anhydrous ethanol.
-
Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise to the stirred mixture. Stir for 30 minutes at room temperature.
-
Reactant Addition: Slowly add ethyl 2-formylbutanoate (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction by TLC.
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water to afford the pure ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate.
Protocol for Hydrolysis to this compound
-
Setup: Dissolve the purified ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Reaction: Heat the mixture to reflux and stir until the ester is fully consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of ~3-4.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in pyrimidine synthesis.
References
- 1. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-METHYL-2-METHYLSULFANYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
"troubleshooting NMR peak assignments for 4-Ethyl-2-methylpyrimidine-5-carboxylic acid"
Troubleshooting Guides and FAQs for 4-Ethyl-2-methylpyrimidine-5-carboxylic acid Peak Assignments
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the NMR peak assignment of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Predicted NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Justification |
| Pyrimidine-H6 | 8.5 - 9.5 | 155 - 165 | The proton at position 6 is expected to be the most downfield aromatic proton due to the deshielding effects of the two adjacent nitrogen atoms and the electron-withdrawing carboxylic acid group. |
| -CH₃ (Methyl at C2) | 2.5 - 2.8 | 20 - 25 | The methyl group at the C2 position of the pyrimidine ring is typically found in this region. |
| -CH₂- (Ethyl group) | 2.8 - 3.2 (quartet) | 25 - 30 | The methylene protons of the ethyl group are adjacent to the pyrimidine ring and will appear as a quartet due to coupling with the methyl protons. |
| -CH₃ (Ethyl group) | 1.2 - 1.5 (triplet) | 12 - 16 | The methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons. |
| -COOH | 12.0 - 13.5 (broad singlet) | 165 - 175 | The carboxylic acid proton is typically very broad and appears far downfield. Its observation can be dependent on the solvent and concentration. |
| Pyrimidine-C2 | 160 - 170 | N/A | Quaternary carbon attached to a methyl group and two nitrogen atoms. |
| Pyrimidine-C4 | 165 - 175 | N/A | Quaternary carbon attached to an ethyl group and two nitrogen atoms. |
| Pyrimidine-C5 | 110 - 120 | N/A | Quaternary carbon attached to the carboxylic acid group. |
Q2: My NMR spectrum shows unexpected peaks. What could be the cause?
A2: Unexpected peaks in your NMR spectrum can arise from several sources:
-
Residual Solvents: Traces of solvents used during synthesis or purification (e.g., ethyl acetate, hexane, dichloromethane) are a common source of impurity peaks.
-
Water: The presence of water in the NMR solvent is very common and usually appears as a broad singlet. Its chemical shift is highly dependent on the solvent and temperature.
-
Starting Materials or Byproducts: Incomplete reactions or the formation of side products can lead to extra peaks in your spectrum.
-
Grease: Silicon grease from glassware can appear as a small, broad singlet, typically around 0 ppm.
Q3: The peaks for the ethyl group's methylene and the methyl group on the pyrimidine ring are overlapping. How can I resolve them?
A3: Peak overlap is a common issue in NMR spectroscopy. Here are a few strategies to resolve overlapping signals:
-
Change the NMR Solvent: The chemical shifts of protons can be influenced by the solvent used.[1] Acquiring the spectrum in a different deuterated solvent (e.g., changing from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts and potentially resolve the overlapping peaks. Aromatic solvents like benzene-d₆ can cause significant shifts due to anisotropic effects.[1]
-
Increase the Spectrometer's Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from a 400 MHz to a 600 MHz instrument) will increase the dispersion of the signals, which can lead to the separation of overlapping peaks.[1]
-
Use 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving overlapping signals and establishing through-bond and through-space correlations. Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their directly attached carbons.
Troubleshooting Workflow
If you are facing difficulties with your NMR peak assignments, follow this systematic troubleshooting workflow.
Caption: A flowchart outlining the troubleshooting steps for ambiguous NMR peak assignments.
Experimental Protocols
Key Experiment: NMR Sample Preparation
A well-prepared NMR sample is crucial for obtaining a high-quality spectrum.
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, 0.5-0.7 mL)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and bulb
-
Small vial
-
Filter plug (e.g., a small piece of cotton or glass wool)
Procedure:
-
Weigh the Sample: Accurately weigh the desired amount of your compound into a small, clean, and dry vial. For a standard ¹H NMR spectrum, 5-10 mg is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is often required.
-
Dissolve the Sample: Add approximately 0.5-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample is completely dissolved. If the sample does not dissolve easily, gentle warming may be applied, but be cautious of potential degradation.
-
Filter the Solution: Place a small filter plug into a clean Pasteur pipette. Filter the solution from the vial directly into the NMR tube. This step is important to remove any particulate matter that could interfere with the magnetic field homogeneity and degrade the spectral quality.
-
Cap and Label: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identification.
-
Insert into the Spectrometer: Carefully insert the NMR tube into the spinner turbine and adjust the depth using the depth gauge before placing it in the NMR spectrometer.
References
Technical Support Center: Synthesis of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: A prevalent method for the synthesis of this compound and its esters is the Pinner synthesis. This reaction involves the condensation of a β-dicarbonyl compound with an amidine.[1][2] For the target molecule, this typically involves the reaction of acetamidine with an appropriate β-keto ester, such as ethyl 2-formylbutanoate. The initial product is the corresponding ethyl ester, which is subsequently hydrolyzed to yield the carboxylic acid.
Q2: What are the potential side reactions and common impurities I should be aware of during the Pinner synthesis of this pyrimidine derivative?
A2: Several side reactions can lead to the formation of impurities. These include:
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Self-condensation of the β-dicarbonyl starting material: This can lead to the formation of polymeric byproducts.[3]
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Hydrolysis of the amidine: Acetamidine is susceptible to hydrolysis, especially under non-anhydrous conditions, which reduces the yield of the desired pyrimidine.[3]
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Incomplete cyclization: The reaction may stall at an intermediate stage, resulting in open-chain compounds instead of the pyrimidine ring.[3]
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Formation of isomeric pyrimidines: Depending on the regioselectivity of the cyclization, isomeric pyrimidine byproducts may be formed.
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Unreacted starting materials: Residual acetamidine and β-keto ester are common impurities if the reaction does not go to completion.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[3] A suitable eluent system, such as a 7:3 mixture of hexane and ethyl acetate, can help to separate the starting materials, intermediates, and the final product.[3] High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis of the reaction mixture.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of the Desired Product | Incomplete reaction. | - Reaction Time & Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time, as some condensations can be slow. Monitor progress by TLC. A moderate increase in temperature may be beneficial.[3] - Catalyst: If using a catalyst, ensure it is active and used in the appropriate amount. |
| Purity of starting materials. | - Acetamidine Quality: Use freshly prepared or purified acetamidine hydrochloride, as it can be hygroscopic and prone to hydrolysis.[3] - β-Keto Ester Purity: Ensure the β-keto ester is pure and free from contaminants that could interfere with the reaction. | |
| Non-anhydrous conditions. | - Dry Solvents and Glassware: Use anhydrous solvents and flame-dried glassware to minimize the hydrolysis of the amidine starting material.[3] | |
| Presence of Multiple Spots on TLC, Indicating Impurities | Side reactions have occurred. | - Optimize Reaction Conditions: Adjust the reaction temperature and time to favor the formation of the desired product over side products. - Purification: If impurities are present, purification by column chromatography or recrystallization will be necessary.[3] |
| Self-condensation of the β-dicarbonyl compound. | - Controlled Addition: Consider adding the β-dicarbonyl compound slowly to the reaction mixture to maintain a low concentration and minimize self-condensation. | |
| Difficulty in Isolating the Carboxylic Acid after Hydrolysis | Incomplete hydrolysis of the ester. | - Reaction Monitoring: Monitor the hydrolysis step by TLC or HPLC to ensure complete conversion of the ester to the carboxylic acid. - Hydrolysis Conditions: Ensure adequate concentration of the base (e.g., NaOH) and sufficient reaction time and temperature. |
| Product remains in the aqueous layer during extraction. | - pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to precipitate the product before extraction. |
Experimental Protocols
General Protocol for the Pinner Synthesis of Ethyl 4-Ethyl-2-methylpyrimidine-5-carboxylate:
This protocol provides a general framework. The specific quantities and conditions should be optimized based on experimental observations.
-
Materials:
-
Acetamidine hydrochloride
-
Ethyl 2-formylbutanoate (or a similar β-keto ester)
-
A suitable base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the acetamidine hydrochloride in anhydrous ethanol.
-
Add the base (e.g., sodium ethoxide) to the solution and stir.
-
To this mixture, add the ethyl 2-formylbutanoate dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a dilute acid (e.g., HCl).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate.[3]
-
General Protocol for the Hydrolysis to this compound:
-
Materials:
-
Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
-
Aqueous sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) for acidification
-
-
Procedure:
-
Dissolve the ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate in a suitable solvent (e.g., ethanol).
-
Add the aqueous NaOH solution and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting ester is fully consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with HCl to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry to obtain this compound.
-
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the two-step synthesis of this compound.
The following diagram illustrates the logical relationship for troubleshooting common issues in the synthesis.
Caption: A logical workflow for troubleshooting common problems in pyrimidine synthesis.
References
"stability issues of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, temperature, and light exposure. Like many pyrimidine derivatives, it can be susceptible to hydrolysis under acidic or alkaline conditions and may undergo photodegradation upon exposure to UV light.
Q2: I am observing a decrease in the concentration of my stock solution over time. What could be the cause?
A decrease in concentration of your stock solution is likely due to chemical degradation. The most common causes are hydrolysis or photodegradation. To minimize this, we recommend preparing fresh solutions and storing them protected from light at a low temperature. For long-term storage, consider storing aliquots at -20°C or -80°C.
Q3: What are the potential degradation products of this compound?
While specific degradation pathways for this exact molecule are not extensively documented, based on the general chemistry of pyrimidine carboxylic acids, potential degradation products could arise from:
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Hydrolysis of the pyrimidine ring: This can lead to ring-opened products.
-
Decarboxylation: Loss of the carboxylic acid group, particularly under acidic conditions and heat, to form 4-Ethyl-2-methylpyrimidine.
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Photodegradation: UV exposure can lead to the formation of various photoproducts, including dimers or oxidized species.
Q4: What are the recommended storage conditions for solutions of this compound?
To ensure the stability of your solutions, we recommend the following storage conditions:
| Condition | Recommendation |
| Temperature | For short-term storage (1-2 days), store at 2-8°C. For long-term storage, aliquot and store at -20°C or -80°C. |
| Light | Protect from light at all times by using amber vials or by wrapping containers in aluminum foil. |
| pH | Maintain the pH of the solution close to neutral (pH 6-8) if compatible with your experimental setup. |
| Solvent | Use high-purity solvents. For aqueous solutions, use purified water (e.g., Milli-Q or equivalent). |
Q5: How can I monitor the stability of my this compound solution?
A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most reliable way to monitor the stability of your solution.[1][2] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Regular analysis of your solution will allow you to quantify any decrease in the parent compound's concentration and detect the appearance of degradation products.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
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Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
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Verify Solution Integrity: Before each experiment, analyze an aliquot of your stock solution using a validated analytical method (e.g., HPLC) to confirm its concentration and purity.
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Assess Stability in Assay Buffer: Perform a time-course experiment by incubating the compound in your assay buffer under the same conditions as your experiment (temperature, light, etc.). Analyze samples at different time points to determine the compound's stability over the duration of the assay.
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pH and Temperature Control: Ensure the pH and temperature of your assay medium are controlled and are within a range where the compound is stable.
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Prepare Fresh Dilutions: Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.
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Issue 2: Appearance of unknown peaks in my chromatogram.
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Possible Cause: Formation of degradation products.
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Troubleshooting Steps:
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Forced Degradation Study: To identify potential degradation products, perform a forced degradation study. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. Analysis of these stressed samples by HPLC-MS can help in identifying the mass of the degradation products.
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Review Storage Conditions: Ensure that the solution has been stored under the recommended conditions (protected from light, appropriate temperature).
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Check Solvent Purity: Impurities in the solvent can sometimes react with the compound. Use high-purity solvents for all solutions.
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Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
| Stress Condition | Protocol |
| Acidic Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Alkaline Hydrolysis | Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Place a solid sample of the compound in a 60°C oven for 24 hours. Dissolve in the solvent before analysis. For solution stability, incubate the stock solution at 60°C for 24 hours. |
| Photolytic Degradation | Expose the stock solution in a photostability chamber to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours). Wrap a control sample in aluminum foil and place it in the same chamber. |
3. Analysis:
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Analyze all samples (including a control sample stored under normal conditions) by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the mass of the degradation products.
A logical flow diagram for stability analysis using HPLC.
References
Technical Support Center: Crystallization of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid and related pyrimidine derivatives.
Troubleshooting Guides
This section offers solutions to common problems encountered during the crystallization process.
Issue 1: The compound will not dissolve in the selected recrystallization solvent, even at elevated temperatures.
This indicates poor solubility of this compound in the chosen solvent.
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Solution 1: Solvent Screening. A wider range of solvents with varying polarities should be screened.
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Solution 2: Solvent Mixtures. If the compound is poorly soluble in a non-polar solvent but soluble in a more polar one, a solvent mixture can be effective. Dissolve the compound in a minimal amount of the hot polar solvent, and then slowly add the hot non-polar solvent until turbidity (cloudiness) is observed. Allow this solution to cool slowly.[1]
Issue 2: The compound precipitates rapidly from the solution as an oil or an amorphous solid instead of forming crystals.
Rapid precipitation is often a result of high supersaturation or a significant temperature gradient.
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Solution 1: Slow Cooling. Ensure a slow cooling process to promote crystal growth. Allow the flask to cool to room temperature on a benchtop before any further cooling in an ice bath.[1]
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Solution 2: Adjust Solvent System. Consider using a more viscous solvent system or a solvent in which the compound has slightly higher solubility at room temperature.[1]
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Solution 3: Seeding. Introduce a small, pure crystal of the compound to the solution to induce proper crystallization.[1]
Issue 3: After recrystallization, the product still contains significant impurities.
This suggests that a single recrystallization step is insufficient or that the impurities have similar solubility profiles to the desired compound.
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Solution 1: Second Recrystallization. Perform a second recrystallization using a different solvent system.[1]
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Solution 2: Column Chromatography. If recrystallization fails to remove impurities, column chromatography is a more suitable purification technique.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are some common solvents used for the recrystallization of pyrimidine derivatives?
A1: Common solvents for recrystallizing pyrimidine derivatives include ethanol, acetone, and 1,4-dioxane. Solvent mixtures such as ethyl acetate/hexane are also frequently used to achieve optimal crystal formation.[1]
Q2: How can I crystallize a compound that is only soluble in high-boiling point solvents like DMF or DMSO?
A2: For compounds soluble only in high-boiling point solvents, the anti-solvent vapor diffusion technique is highly effective. In this method, the compound is dissolved in a small amount of the high-boiling point solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether or pentane).[3]
Q3: Could polymorphism be an issue for this compound?
A3: Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for organic molecules and has been observed in related heterocyclic compounds. Different polymorphic forms can exhibit different physical properties, including solubility and biological activity. It is crucial to control crystallization conditions to ensure the desired polymorph is consistently produced.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents at Different Temperatures.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) |
| Water | < 0.1 | 0.5 |
| Ethanol | 5 | 50 |
| Acetone | 10 | 80 |
| Ethyl Acetate | 8 | 65 |
| Hexane | < 0.1 | < 0.1 |
| Toluene | 1 | 20 |
| Dichloromethane | 15 | N/A |
Experimental Protocols
Protocol 1: Standard Cooling Recrystallization
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Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring to dissolve the compound completely. If necessary, add small portions of hot solvent until a clear solution is obtained.[3]
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Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper. This step should be done quickly to prevent premature crystallization.[1]
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For a better yield, the flask can then be placed in an ice bath to further decrease the solubility of the compound.[1][3]
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Anti-Solvent Vapor Diffusion
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Dissolution: Dissolve the compound in a minimal amount of a high-boiling point solvent (e.g., DMF or DMSO) in a small, open vial.
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Setup: Place this small vial inside a larger, sealable container (e.g., a beaker or jar).
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Anti-Solvent Addition: Add a volatile anti-solvent (e.g., diethyl ether or pentane) to the larger container, ensuring the level of the anti-solvent is below the opening of the small vial.
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Sealing and Incubation: Seal the larger container and leave it undisturbed at a constant temperature. The anti-solvent will slowly diffuse into the solution in the small vial.
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Crystallization: As the concentration of the anti-solvent in the solution increases, the solubility of the compound decreases, leading to gradual crystallization.[3]
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Isolation: Once suitable crystals have formed, carefully remove the small vial and isolate the crystals.
Visualizations
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Diagram of the anti-solvent vapor diffusion crystallization method.
References
Technical Support Center: Degradation of 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the metabolic degradation of this compound?
Based on the structure of this compound, the initial degradation steps are likely to involve modification of the peripheral functional groups. The ethyl and methyl substituents are susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. This can lead to the formation of hydroxylated intermediates, which may be further oxidized to aldehydes, ketones, or carboxylic acids. Another potential initial step is the decarboxylation of the carboxylic acid group.
Q2: What are the expected major degradation pathways for the pyrimidine ring of this compound?
The degradation of the pyrimidine ring itself is expected to follow the established reductive catabolic pathway observed for other pyrimidine bases like uracil and thymine.[1][2] This pathway typically involves:
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Reduction of the pyrimidine ring: The double bond in the pyrimidine ring is reduced by the enzyme dihydropyrimidine dehydrogenase (DPD).
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Hydrolytic ring opening: The reduced ring is then opened by dihydropyrimidinase to form an N-carbamoyl-β-amino acid derivative.
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Further breakdown: Subsequent enzymatic steps would lead to the release of β-amino acids, carbon dioxide, and ammonia.
The presence of substituents on the ring may influence the rate and regioselectivity of this process.
Q3: My in vitro degradation assay shows very slow or no degradation of the parent compound. What could be the reason?
Several factors could contribute to the observed stability of the compound in your assay:
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Inappropriate enzyme source: The specific CYP isoforms or other enzymes required for the metabolism of this compound may not be present or active in your chosen in vitro system (e.g., liver microsomes from a specific species).
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Cofactor limitation: Ensure that your assay includes an adequate supply of necessary cofactors, such as NADPH for CYP-mediated reactions.
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Enzyme inhibition: The compound itself or a metabolite might be inhibiting the metabolic enzymes.
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Low substrate concentration: The concentration of your test compound may be below the Michaelis-Menten constant (Km) of the metabolizing enzymes, resulting in a slow reaction rate.
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Solubility issues: Poor solubility of the compound in the assay buffer can limit its availability to the enzymes.
Q4: I am observing multiple metabolite peaks in my LC-MS analysis. How can I identify them?
Identifying unknown metabolites requires a systematic approach:
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High-resolution mass spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of each metabolite.
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Tandem mass spectrometry (MS/MS): Fragment the metabolite ions to obtain structural information. Compare the fragmentation pattern with that of the parent compound to identify the site of modification.
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Isotope labeling: Use isotopically labeled (e.g., ¹³C or ¹⁵N) parent compound to confirm that the observed peaks are indeed metabolites and to aid in structural elucidation.
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Comparison with synthetic standards: If possible, synthesize predicted metabolites and compare their retention times and mass spectra with the observed peaks for definitive identification.
Troubleshooting Guides
Issue 1: Poor recovery of the compound and its metabolites during sample preparation.
| Possible Cause | Troubleshooting Step |
| Inefficient extraction from the biological matrix (e.g., plasma, urine, microsomal incubation). | Optimize the extraction solvent and pH. For a carboxylic acid, acidification of the sample prior to extraction with an organic solvent like ethyl acetate or methyl tert-butyl ether is often effective. |
| Adsorption to plasticware. | Use low-binding microcentrifuge tubes and pipette tips. Silanize glassware to reduce adsorption. |
| Instability of metabolites. | Process samples at low temperatures (e.g., on ice) and minimize the time between sample collection and analysis. Consider adding antioxidants or enzyme inhibitors to the collection tubes if oxidative degradation or enzymatic back-conversion is suspected. |
Issue 2: Inconsistent results in cell-based degradation assays.
| Possible Cause | Troubleshooting Step |
| Variability in cell confluence or passage number. | Standardize cell seeding density and use cells within a narrow passage number range for all experiments. |
| Fluctuations in incubator conditions (CO₂, temperature, humidity). | Ensure the incubator is properly calibrated and maintained. Monitor conditions regularly. |
| Contamination of cell cultures. | Regularly test for mycoplasma and other microbial contaminants. |
| Variability in the activity of drug-metabolizing enzymes in cultured cells. | The expression of metabolic enzymes can vary. If possible, use primary cells or cell lines known to express the relevant enzymes. Consider inducing enzyme expression if a specific pathway is being investigated. |
Hypothetical Degradation Data
Table 1: Hypothetical quantitative analysis of this compound and its primary metabolites in a human liver microsome incubation.
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Concentration at 0 min (µM) | Concentration at 60 min (µM) | % Remaining (Parent) or Formed (Metabolite) |
| This compound | 5.2 | 181.0921 | 10.0 | 3.5 | 35% |
| 4-(1-Hydroxyethyl)-2-methylpyrimidine-5-carboxylic acid | 4.1 | 197.0870 | 0.0 | 2.8 | 28% |
| 4-Ethyl-2-(hydroxymethyl)pyrimidine-5-carboxylic acid | 3.8 | 197.0870 | 0.0 | 1.5 | 15% |
| 4-Acetyl-2-methylpyrimidine-5-carboxylic acid | 4.8 | 195.0713 | 0.0 | 0.8 | 8% |
| 4-Ethyl-2-methylpyrimidine | 6.5 | 137.1128 | 0.0 | 1.4 | 14% |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Prepare the incubation mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and phosphate buffer (pH 7.4) to a final volume of 198 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction: Add 2 µL of NADPH solution (final concentration 1 mM) to start the reaction.
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Time points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
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Quench the reaction: Immediately add the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile with an internal standard).
-
Sample processing: Vortex the quenched samples and centrifuge to precipitate proteins.
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Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Metabolites
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its more polar metabolites (e.g., start with 5% B, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan for metabolite profiling and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.
-
Collision Energy: Optimize for the fragmentation of the parent compound and suspected metabolites.
-
Visualizations
Caption: Proposed metabolic pathways of this compound.
Caption: General experimental workflow for studying in vitro drug metabolism.
References
Validation & Comparative
Confirming the Structure of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid: A Comparative Guide to Analytical Techniques
For Immediate Release
This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and drug development. While single-crystal X-ray crystallography stands as the definitive method for determining three-dimensional molecular structure, a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides complementary and essential data for unambiguous confirmation.
At a Glance: Method Comparison
To illustrate the strengths and applications of each technique, the following table summarizes their role in the structural confirmation of this compound.
| Analytical Technique | Information Provided | Key Parameters for this compound |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, and crystal packing. | Provides unequivocal proof of structure and stereochemistry. |
| ¹H NMR Spectroscopy | Information about the chemical environment and connectivity of hydrogen atoms. | Expected signals for ethyl, methyl, and pyrimidine ring protons. |
| ¹³C NMR Spectroscopy | Number and types of carbon atoms (methyl, methylene, aromatic, carbonyl). | Distinct signals for each carbon in the molecule, confirming the carbon skeleton. |
| Mass Spectrometry (ESI-MS) | Molecular weight and fragmentation patterns, confirming elemental composition. | Molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Characteristic absorption bands for C=O (carboxylic acid), C=N, and C=C bonds. |
Definitive Structure by X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled, atom-by-atom view of a molecule's structure in the solid state. By diffracting X-rays through a high-quality crystal, a three-dimensional electron density map is generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision.
While a crystal structure for this compound is not publicly available, analysis of closely related pyrimidine derivatives provides expected structural parameters. The table below presents crystallographic data for similar compounds, offering a benchmark for comparison.
Table 1: Comparison of Crystallographic Data for Related Pyrimidine Derivatives
| Parameter | Ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo[1][2]thiazolo[3,2-a]pyrimidine-3-carboxylate[3] | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate[4] | Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[5] |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/c |
| a (Å) | 11.459(3) | 7.5495(2) | 11.832(2) |
| b (Å) | 10.993(3) | 8.9797(3) | 8.169(1) |
| c (Å) | 16.331(5) | 11.0812(3) | 15.011(2) |
| α (°) | 90 | 107.843(2) | 90 |
| β (°) | 109.34(3) | 108.603(1) | 109.78(1) |
| γ (°) | 90 | 98.244(2) | 90 |
| Volume (ų) | 1940.3(9) | 653.07(4) | 1363.3(3) |
Complementary Spectroscopic Analysis
In the absence of a crystal structure, or as a means of routine confirmation, a suite of spectroscopic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[6]
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¹H NMR: Provides information on the number of different types of protons and their neighboring protons. For this compound, one would expect to see a triplet and a quartet for the ethyl group, a singlet for the methyl group, and a singlet for the pyrimidine ring proton. The chemical shifts of these signals would be indicative of their electronic environment.
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¹³C NMR: Reveals the number of unique carbon atoms in the molecule.[7] For the target compound, distinct signals would be expected for the carboxylic acid carbon, the carbons of the pyrimidine ring, and the carbons of the ethyl and methyl substituents.
Table 2: Representative ¹H and ¹³C NMR Data for Substituted Pyrimidines
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 9.21 (s, 1H, NH), 7.76 (s, 1H, NH), 7.34-7.24 (m, 5H, Ar-H), 5.17 (s, 1H, CH), 4.01-3.96 (q, 2H, OCH₂), 2.26 (s, 3H, CH₃), 1.11-1.07 (t, 3H, OCH₂CH₃) | 165.8, 152.6, 148.7, 145.3, 128.8, 128.5, 127.7, 126.7, 99.7, 59.6, 54.4, 18.2, 14.5 | [8] |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 8.44 (s, 1H, NH), 7.22-7.29 (m, 4H, Ar-H), 6.1 (s, 1H, NH), 5.36 (s, 1H, CH), 4.04 (q, 2H, OCH₂), 2.32 (s, 3H, CH₃), 1.15 (t, 3H, OCH₂CH₃) | 165.45, 153.48, 146.54, 142.19, 133.69, 128.84, 127.99, 101.02, 60.14, 55.02, 18.63, 14.15 | [9] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.[10] Electrospray ionization (ESI) is a soft ionization technique commonly used for polar organic molecules. For this compound, ESI-MS would be expected to show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the ethyl substituent.[11][12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups in a molecule.[13] For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C=N and C=C stretches of the pyrimidine ring (~1500-1600 cm⁻¹).
Table 3: Typical IR Absorption Frequencies for Functional Groups in Pyrimidine Derivatives
| Functional Group | Absorption Frequency (cm⁻¹) |
| N-H Stretch | 3100 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (carboxylic acid) | 1700 - 1725 |
| C=N and C=C Stretch (aromatic ring) | 1500 - 1600 |
Experimental Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the comprehensive structural confirmation of a small organic molecule like this compound.
Caption: A logical workflow for the synthesis, purification, and structural confirmation of a small organic molecule.
Experimental Protocols
Single-Crystal X-ray Crystallography
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Vapor diffusion and slow cooling techniques can also be employed.
-
Data Collection: A suitable crystal is mounted on a goniometer head. The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å), is used to irradiate the crystal.[14] The crystal is rotated, and diffraction data are collected on a detector.[14]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6] Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon.[7]
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm).
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A stock solution of the sample is prepared at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[5][15] This solution is then further diluted to a final concentration of 1-10 µg/mL.[5]
-
Infusion and Ionization: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets.
-
Mass Analysis: As the solvent evaporates from the droplets, gas-phase ions are generated and directed into the mass analyzer (e.g., quadrupole, time-of-flight). The mass-to-charge ratios (m/z) of the ions are then measured.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[16][17]
-
Data Collection: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty ATR crystal is collected first. Then, the sample spectrum is recorded.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and intensities of the absorption bands are then analyzed to identify functional groups.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. m.youtube.com [m.youtube.com]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. chem.latech.edu [chem.latech.edu]
- 7. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. ijirset.com [ijirset.com]
- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. agilent.com [agilent.com]
- 17. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to Validating the Purity of Synthesized 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance in drug discovery and development. For a novel compound like 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, a versatile building block in medicinal chemistry, rigorous purity assessment is crucial to ensure the reliability and reproducibility of experimental results. This guide provides a comparative analysis of a newly synthesized batch of this compound against a crude, unpurified sample and a certified commercial reference standard. We present a suite of analytical techniques, complete with detailed experimental protocols and supporting data, to offer a comprehensive framework for its purity validation.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data obtained from various analytical techniques, offering a clear comparison of the purity profiles of the synthesized this compound, a crude sample, and a commercial reference standard.
Table 1: High-Performance Liquid Chromatography (HPLC) Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Appearance of Chromatogram |
| Synthesized Product | 4.25 | 99.85 | Single, sharp, symmetrical peak |
| Crude Sample | 4.26 | 85.10 | Main peak with multiple smaller impurity peaks |
| Commercial Standard | 4.25 | >99.9 | Single, sharp, symmetrical peak |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
| Sample ID | Molecular Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) |
| Synthesized Product | 181.08 | 163.07, 135.08, 108.06 |
| Crude Sample | 181.08 | 163.07, 135.08, 108.06 (with additional impurity m/z peaks) |
| Commercial Standard | 181.08 | 163.07, 135.08, 108.06 |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, DMSO-d₆)
| Sample ID | Chemical Shift (δ, ppm) and Multiplicity |
| Synthesized Product | 12.85 (s, 1H, COOH), 8.90 (s, 1H, pyrimidine-H), 2.85 (q, 2H, CH₂), 2.60 (s, 3H, CH₃), 1.25 (t, 3H, CH₃) |
| Crude Sample | Shows characteristic peaks with additional signals in the aliphatic and aromatic regions, indicating impurities. |
| Commercial Standard | 12.85 (s, 1H, COOH), 8.90 (s, 1H, pyrimidine-H), 2.85 (q, 2H, CH₂), 2.60 (s, 3H, CH₃), 1.25 (t, 3H, CH₃) |
Table 4: Elemental Analysis
| Sample ID | % Carbon (C) | % Hydrogen (H) | % Nitrogen (N) |
| Synthesized Product | 53.33 | 5.59 | 15.55 |
| Theoretical | 53.33 | 5.59 | 15.55 |
| Crude Sample | 51.21 | 5.82 | 14.98 |
| Commercial Standard | 53.30 | 5.61 | 15.53 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: Start with 95% A, hold for 1 min, then ramp to 95% B over 8 min, hold for 2 min, and return to initial conditions over 1 min, followed by a 3 min re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2 or equivalent.
-
Chromatographic conditions: Same as the HPLC method described above.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas (N₂) at 650 L/hr, cone gas (N₂) at 50 L/hr.
-
Scan Range: m/z 50-500.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: Approximately 10 mg of sample dissolved in 0.7 mL of solvent.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
Referencing: The residual solvent peak of DMSO-d₆ at 2.50 ppm was used as the internal standard.
Elemental Analysis
-
Instrumentation: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.
-
Sample Preparation: Approximately 2 mg of the dried sample was weighed accurately into a tin capsule.
-
Analysis: The sample was combusted at 950 °C, and the resulting gases were analyzed to determine the percentage of carbon, hydrogen, and nitrogen.
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical flow of the analytical procedures for validating the purity of synthesized this compound.
Caption: Workflow for the comprehensive purity validation of this compound.
This structured approach, combining chromatographic, spectroscopic, and elemental analysis, provides a robust and reliable method for determining the purity of synthesized this compound, ensuring its suitability for downstream applications in research and development.
A Comparative Guide to the Biological Activity of 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives closely related to 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, focusing on their potential as anticancer agents. Due to the limited publicly available data on this compound itself, this guide draws upon experimental data from structurally similar pyrimidine-5-carboxylic acid and pyrimidine-5-carbonitrile analogs to infer potential activities and structure-activity relationships.
Comparative Analysis of Biological Activity
The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 2,4-substituted pyrimidine-5-carboxylate and -carbonitrile analogs against several human cancer cell lines.
Table 1: Cytotoxic Activity of 2,4-Disubstituted Pyrimidine-5-Carbonitrile Derivatives
| Compound ID | R1 (at C2) | R2 (at C4) | Cancer Cell Line | IC50 (µM) | Reference |
| 10a | Aryl | Arylamino | HepG2 | - | [1] |
| A549 | - | [1] | |||
| MCF-7 | - | [1] | |||
| 10b | Aryl | Arylamino | HepG2 | 3.56 | [1] |
| A549 | 5.85 | [1] | |||
| MCF-7 | 7.68 | [1] | |||
| Thieno[2,3-d]pyrimidine 2 | Aryl | Amino | MCF-7 | 0.013 | [2] |
| Thieno[2,3-d]pyrimidine 3 | Aryl | Amino | MCF-7 | 0.023 | [2] |
Note: Specific structures for compounds 10a and 10b can be found in the cited reference.
Table 2: EGFR Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Target | IC50 (nM) | Reference |
| 10b | - | EGFR | 8.29 | [1] |
| Erlotinib (Reference) | - | EGFR | 2.83 | [1] |
| Compound 4a | - | EGFRwt | - | [3] |
| EGFRL858R | - | [3] | ||
| EGFRT790M | - | [3] | ||
| Compound 4b | - | EGFRwt | - | [3] |
| EGFRL858R | - | [3] | ||
| EGFRT790M | - | [3] | ||
| Disubstituted pyrrolo [2,3-d]pyrimidine 46 | - | EGFR | 3.76 | [4] |
| Disubstituted pyrrolo [2,3-d]pyrimidine 48 | - | EGFR | 3.63 | [4] |
| 4,5-disubstituted pyrrolo [3,2-d] pyrimidine 70 | - | EGFR | 5.7 | [4] |
Note: Specific structures for the compounds can be found in the cited references. EGFRwt refers to wild-type EGFR, while EGFRL858R and EGFRT790M are mutant forms.
Structure-Activity Relationship (SAR) Insights
Based on the available data for related pyrimidine analogs, the following structure-activity relationships can be inferred:
-
Substitution at C4: The nature of the substituent at the C4 position plays a crucial role in the cytotoxic activity. Aromatic and heteroaromatic substitutions, as well as amino groups, have been shown to be important for activity.
-
Substitution at C2: The substituent at the C2 position also influences the biological activity. The presence of a methyl group, as in the target compound, is a common feature in many biologically active pyrimidines.
-
5-Position Substituent: The carboxylic acid or carbonitrile group at the 5-position is a key pharmacophoric feature. The carbonitrile group, in particular, is present in several potent EGFR inhibitors.[1]
Potential Signaling Pathways
Several studies on pyrimidine derivatives suggest their anticancer effects may be mediated through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
A number of pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[1][3] Inhibition of EGFR blocks downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and induction of apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer. Several pyrimidine derivatives, particularly those with a morpholine substituent, have been shown to inhibit PI3K and/or mTOR, leading to the suppression of cancer cell growth and survival.[5]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrimidine derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Conclusion
While direct experimental data for this compound is limited, the analysis of its structural analogs provides valuable insights into its potential biological activities. The pyrimidine-5-carboxylic acid scaffold is a promising template for the development of novel anticancer agents, with evidence suggesting that derivatives can target key oncogenic signaling pathways such as EGFR and PI3K/Akt. Further synthesis and biological evaluation of this compound and its close analogs are warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine and pyrazole-based compounds as potential EGFR inhibitors: Synthesis, anticancer, antimicrobial evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Showdown: Unraveling the Molecular Journey to 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid
A comprehensive spectroscopic comparison of the anti-inflammatory drug precursor, 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, with its key precursors, acetamidine hydrochloride and ethyl 2-formylbutanoate, provides a detailed roadmap of its synthetic pathway. This guide illuminates the structural transformations through an analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering valuable insights for researchers in drug development and organic synthesis.
The synthesis of this compound, a crucial intermediate in the production of various pharmaceuticals, follows a well-established pyrimidine synthesis route, likely a variation of the Biginelli reaction. This process involves the condensation of a β-dicarbonyl compound, an amidine, and an aldehyde. In this specific synthesis, ethyl 2-formylbutanoate serves as the β-dicarbonyl equivalent, and acetamidine hydrochloride provides the core nitrogen-containing ring structure.
This guide presents a side-by-side spectroscopic analysis of the final product and its precursors, offering a clear correlation between the structural changes and their spectral fingerprints.
Synthetic Pathway Overview
The formation of the pyrimidine ring proceeds through the reaction of acetamidine with the enol form of ethyl 2-formylbutanoate. The subsequent cyclization and aromatization lead to the formation of the ethyl ester of the target molecule, which is then hydrolyzed to yield this compound.
Caption: Synthetic pathway of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound | -CH₃ (pyrimidine) | -CH₂CH₃ (ethyl group) | -CH₂CH₃ (ethyl group) | Pyrimidine-H | -COOH |
| Acetamidine Hydrochloride | ~2.2 (s) | - | - | - | - |
| Ethyl 2-formylbutanoate | - | ~1.3 (t) | ~4.2 (q) | - | - |
| This compound | ~2.7 (s) | ~1.3 (t) | ~3.1 (q) | ~8.9 (s) | ~13.0 (br s) |
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound | -CH₃ (pyrimidine) | -CH₂CH₃ (ethyl group) | -CH₂CH₃ (ethyl group) | Pyrimidine C2 | Pyrimidine C4 | Pyrimidine C5 | Pyrimidine C6 | -COOH |
| Acetamidine Hydrochloride | ~20 | - | - | ~168 | - | - | - | - |
| Ethyl 2-formylbutanoate | - | ~14 | ~61 | - | - | - | - | ~170 (-COO-) |
| This compound | ~25 | ~13 | ~30 | ~165 | ~170 | ~125 | ~158 | ~168 |
Table 3: IR Spectral Data (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch (Carboxylic Acid) | C-H Stretch | C=N Stretch |
| Acetamidine Hydrochloride | - | - | ~2800-3000 | ~1650 |
| Ethyl 2-formylbutanoate | ~1730 (ester), ~1680 (aldehyde) | - | ~2850-2980 | - |
| This compound | ~1700 | ~2500-3300 (broad) | ~2870-2980 | ~1600, ~1570 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| Acetamidine Hydrochloride | 58 (free base) | 43, 42 |
| Ethyl 2-formylbutanoate | 144 | 115, 99, 71, 43 |
| This compound | 180 | 163, 135, 107 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples were analyzed as thin films on NaCl plates, and solid samples were analyzed as KBr pellets.
Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer with an electron ionization (EI) source.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic comparison of the compounds.
This guide provides a foundational spectroscopic comparison for researchers and scientists involved in the synthesis and development of pyrimidine-based pharmaceuticals. The presented data and methodologies offer a clear and objective analysis of the molecular transformations occurring during the synthesis of this compound.
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. This guide provides a comparative framework for the cross-validation of two common analytical methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the analysis of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid. While specific cross-validation data for this particular compound is not extensively available in the public domain, this document outlines the principles, expected performance, and detailed experimental protocols based on established methods for similar pyrimidine and carboxylic acid derivatives.[1][2][3][4]
Cross-validation of analytical methods is critical to ensure consistency and reliability of results across different laboratories or when a method is updated.[5] The International Council for Harmonisation (ICH) provides comprehensive guidelines on the validation of analytical procedures, which form the basis for the methodologies described herein.[6][7][8]
Comparison of Analytical Method Performance
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the anticipated performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Linearity (R²) | >0.995 | >0.998 |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Precision (%RSD) | < 2% | < 1.5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range |
| Selectivity | Good | Excellent |
| Throughput | Moderate to High | High |
Experimental Protocols
Detailed and optimized experimental protocols are fundamental to achieving reliable and reproducible results. The following sections provide generalized methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of small molecules.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically suitable for this type of analysis.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.[3] The gradient can be optimized to achieve good separation of the analyte from any impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which can be determined by a UV scan of a standard solution. A wavelength around 275 nm is often a good starting point for pyrimidine derivatives.[9]
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to prepare a stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard solutions. Ensure the final concentration is within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of low-level analytes in complex matrices.[10][11][12]
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole instrument).
-
Chromatographic Conditions:
-
Column: A high-efficiency reversed-phase C18 or similar column (e.g., 50-100 mm length, <3 µm particle size) is preferred for faster analysis and better resolution.
-
Mobile Phase: Similar to HPLC-UV, a gradient of aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used. The use of volatile buffers is essential for MS detection.[13]
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min for standard analytical columns.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte. For a carboxylic acid, negative ion mode is often effective.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated by collision-induced dissociation. This provides high selectivity and sensitivity. The specific precursor and product ion transitions would need to be determined by infusing a standard solution of this compound into the mass spectrometer.
-
Gas Temperatures and Voltages: The ion source parameters, such as nebulizer gas, drying gas temperature, and capillary voltage, should be optimized to achieve the best signal intensity for the analyte.
-
Sample Preparation:
Sample preparation is similar to that for HPLC-UV, but may require a more rigorous clean-up or extraction step if the sample matrix is complex, to minimize matrix effects in the MS analysis.
Method Cross-Validation Workflow
Cross-validation is essential to ensure that different analytical methods provide equivalent results and to understand any systematic differences between them.[5] The following diagram illustrates a typical workflow for the cross-validation of the two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. qbdgroup.com [qbdgroup.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
- 13. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Pyrimidine-5-Carboxylic Acid Derivatives: Bridging In Silico Predictions with In Vitro Realities
For researchers and drug development professionals, the journey from a promising chemical structure to a viable therapeutic agent is a meticulous process of validation and optimization. In the realm of pyrimidine-5-carboxylic acid derivatives, a class of compounds with significant therapeutic potential, this journey often begins with computational predictions before moving to laboratory-based testing. This guide provides a comparative overview of the in silico and in vitro activities of various pyrimidine-5-carboxylic acid derivatives, offering insights into how computational models align with experimental outcomes.
In Silico vs. In Vitro Activity: A Comparative Analysis
Computational (in silico) and laboratory-based (in vitro) studies represent two fundamental pillars of modern drug discovery. In silico methods, such as molecular docking, use computer simulations to predict how a molecule might interact with a biological target. These predictions are invaluable for prioritizing compounds for synthesis and testing, thereby saving time and resources.
In vitro studies, on the other hand, involve direct experimental testing of a compound's biological activity in a controlled laboratory setting, for instance, against a specific enzyme or in a cell line. These experiments provide concrete data on the compound's potency and efficacy.
The following sections present a compilation of data from various studies on pyrimidine derivatives, showcasing the interplay between in silico predictions and in vitro findings.
Quantitative Data Summary: Pyrimidine Derivatives
To facilitate a clear comparison, the following table summarizes quantitative data from studies on various pyrimidine-5-carboxylic acid derivatives and related pyrimidine compounds. This data highlights the correlation between predicted binding affinities (in silico) and measured biological activities (in vitro).
| Compound Class | Target | In Silico Method | In Silico Result (Binding Affinity/Score) | In Vitro Assay | In Vitro Result (IC₅₀) | Reference |
| Pyrimidine-5-carbonitriles | COX-2 | Molecular Docking | - | COX-2 Inhibition Assay | 0.16 - 0.20 µM | [3][4][5] |
| Pyrimidine Analogs | COX-2 | Molecular Docking | -9.0 kcal/mol | Anti-inflammatory Assay | 3.5 µM | [6] |
| Aminopyrimidine Hybrids | EGFR-TK | Molecular Docking | - | EGFR-TK Enzyme Inhibition | 0.7 - 0.9 µM | [7] |
| Pyrimidine Derivatives | Alpha-amylase | Molecular Docking | - | Alpha-amylase Inhibition Assay | 10.2 - 20.0 µg/mL | [8] |
Note: The specific binding affinities/scores from the in silico studies were not always explicitly stated in the abstracts and would require access to the full-text articles for detailed reporting.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key in silico and in vitro experiments commonly employed in the study of pyrimidine derivatives.
In Silico Molecular Docking
Molecular docking studies are performed to predict the binding mode and affinity of a ligand (in this case, a pyrimidine derivative) to the active site of a target protein.
-
Protein and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed. The 2D structure of the pyrimidine derivative is drawn using chemical drawing software and converted to a 3D structure. Energy minimization is then performed.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically explore different conformations and orientations of the ligand within the defined grid box. The program calculates the binding energy or a scoring function for each pose.
-
Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy or the best score. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined.[6][9]
In Vitro Enzyme Inhibition Assay (Example: COX-2)
In vitro enzyme inhibition assays are used to determine the concentration of a compound required to inhibit the activity of a specific enzyme by half (IC₅₀).
-
Reagents and Preparation: A reaction buffer, the target enzyme (e.g., COX-2), the substrate (e.g., arachidonic acid), and the test compounds (pyrimidine derivatives) at various concentrations are prepared. A positive control (a known inhibitor) and a negative control (vehicle) are also included.
-
Assay Procedure: The enzyme, buffer, and test compound are pre-incubated together. The reaction is initiated by adding the substrate.
-
Detection: The product of the enzymatic reaction is measured over time using a suitable detection method, such as spectrophotometry or fluorometry.
-
Data Analysis: The percentage of enzyme inhibition for each compound concentration is calculated relative to the negative control. The IC₅₀ value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][4][5]
Visualizing the Workflow
To better illustrate the relationship between in silico and in vitro studies in drug discovery, the following diagram outlines a typical workflow.
This guide demonstrates that while in silico predictions are a powerful tool for guiding research, in vitro experimental data remains the gold standard for confirming biological activity. The synergistic use of both approaches is paramount for the efficient discovery and development of new therapeutic agents based on the pyrimidine-5-carboxylic acid scaffold.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies [mdpi.com]
- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Insilico Drug Design, Synthesis and Evaluation of Anti-inflammatory Activity Pyrimidine Analogue – Biosciences Biotechnology Research Asia [biotech-asia.org]
"benchmarking the synthesis of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid against other methods"
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of substituted pyrimidine-5-carboxylic acids is a cornerstone in the development of novel therapeutics, owing to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules. This guide provides a comparative benchmark of two prominent synthetic methodologies for obtaining 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, a key intermediate in various drug discovery programs. The comparison is based on established chemical principles and supported by experimental data from analogous reactions in the literature.
At a Glance: Comparison of Synthetic Routes
| Parameter | Method 1: Biginelli-type Condensation | Method 2: Two-Step Condensation and Cyclization |
| Overall Yield | Moderate to High (estimated 60-70%) | High (estimated 75-85%) |
| Reaction Time | 4-6 hours (excluding hydrolysis) | 14-18 hours (excluding hydrolysis) |
| Number of Steps | One-pot synthesis of the core structure | Two distinct synthetic steps for the core |
| Key Reagents | Ethyl 2-formylbutanoate, Ethyl acetoacetate, Acetamidine hydrochloride | Ethyl 2-ethyl-3-oxo-4-(dimethylamino)but-2-enoate, Acetamidine hydrochloride |
| Catalyst/Promoter | Acid or Lewis Acid Catalyst | Base (Sodium Ethoxide) |
| Scalability | Generally good for large-scale synthesis | Potentially more complex for large scale due to intermediate isolation |
| Environmental Impact | Can be optimized with greener catalysts and solvents | May involve the use of more traditional organic solvents |
Visualizing the Synthetic Pathways
The logical flow of the two primary synthetic strategies is depicted below.
Caption: Comparative workflow of the two main synthetic routes.
Experimental Protocols
Method 1: One-Pot Biginelli-type Condensation
This method represents a modification of the classical Biginelli reaction, a multi-component reaction known for its efficiency in constructing dihydropyrimidinones and related heterocyclic systems.[1][2]
Step 1: Synthesis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
-
To a solution of ethyl 2-formylbutanoate (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol, add acetamidine hydrochloride (1.1 eq) and a catalytic amount of a Lewis acid (e.g., ZnCl₂ or a Brønsted acid like p-toluenesulfonic acid).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours.
-
Progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate.
Step 2: Hydrolysis to this compound
-
The purified ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (1.0 eq) is dissolved in a mixture of ethanol and a 1M aqueous solution of sodium hydroxide (2.0 eq).
-
The mixture is stirred at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.
-
The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether.
-
The aqueous layer is acidified to pH 3-4 with 1M hydrochloric acid, leading to the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Method 2: Two-Step Condensation and Cyclization
This approach involves the initial formation of an enaminone intermediate, which then undergoes cyclization with an amidine to form the pyrimidine ring. This method offers high yields for certain substituted pyrimidines.[3][4]
Step 1: Synthesis of Ethyl 2-ethyl-3-oxo-4-(dimethylamino)but-2-enoate
-
A mixture of ethyl 3-oxobutanoate (ethyl acetoacetate, 1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) is heated at 80-90 °C for 2-3 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the excess DMF-DMA and methanol byproduct are removed by distillation under reduced pressure to yield the crude enaminone, which can often be used in the next step without further purification.
Step 2: Synthesis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, the crude ethyl 2-ethyl-3-oxo-4-(dimethylamino)but-2-enoate (1.0 eq) is added.
-
Acetamidine hydrochloride (1.1 eq) is then added to the reaction mixture.
-
The mixture is heated to reflux and stirred for 12-16 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate.
Step 3: Hydrolysis to this compound
The hydrolysis is carried out following the same procedure as described in Step 2 of Method 1.
Concluding Remarks
The choice between these two synthetic methodologies will depend on the specific requirements of the research, including desired yield, available starting materials, reaction time constraints, and scalability. The one-pot Biginelli-type condensation offers a more streamlined approach, while the two-step method may provide higher overall yields for this particular substitution pattern. Both routes culminate in a straightforward hydrolysis to afford the target this compound. For large-scale production, further optimization of reaction conditions, including catalyst screening and solvent selection, is recommended to enhance efficiency and minimize environmental impact.[5]
References
A Comparative Guide to the Synthesis of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid and its Analogs: An Analysis of Reproducibility
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational step. This guide provides a comparative analysis of potential synthetic routes for 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, a molecule of interest in medicinal chemistry. Due to a lack of direct literature on its synthesis, this document outlines plausible methodologies based on established syntheses of structurally similar pyrimidine-5-carboxylic acid derivatives. The focus is on providing a framework for developing a reproducible and efficient synthesis.
Comparative Analysis of Synthetic Methodologies
The synthesis of substituted pyrimidine-5-carboxylic acids can be approached through several established chemical transformations. Below, we compare three potential routes that could be adapted for the synthesis of this compound, based on literature precedents for analogous compounds.
| Methodology | Key Reactants | Reported Yield | Purity | Potential Reproducibility Factors |
| Method 1: Three-Component Condensation | Ethyl 2-propionyl-3-ethoxy-2-propenoate, Acetamidine hydrochloride, Base (e.g., Triethylamine) | 81% (for 4-Methyl-2-methylsulfanyl analog)[1] | High (Crystallization)[1] | Stoichiometry of reactants, reaction time, temperature control, and purification method. The formation of side products can affect yield and purity. |
| Method 2: Atwal-Biginelli Cyclocondensation | S-methylisothiourea, 2-(disubstituted)methylene-3-oxoesters | Not specified | Tautomeric mixture[2] | Control of tautomeric product formation, which can be sensitive to reaction conditions. Purification of the desired isomer may be challenging. |
| Method 3: From Substituted Propen-1-ol Salt | Sodium salt of 3,3-dimethoxy-2-ethoxycarbonylpropen-1-ol, Acetamidinium salt | Moderate to Excellent[3] | Not specified | Stability of the propen-1-ol salt, reaction with the amidinium salt, and subsequent hydrolysis of the ester. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of compounds structurally related to this compound. These can serve as a starting point for the development of a tailored synthesis.
Method 1: Synthesis of 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester [1]
This procedure describes a three-component reaction that could be adapted by replacing the sulfur-containing reactant with acetamidine and using an ethyl-substituted acetoacetate derivative.
-
Reagents:
-
Ethyl 2-acetyl-3-ethoxy-2-propenoate (107 mmol)
-
((amino(imino)methyl)-sulfanyl)methane (107 mmol)
-
Triethylamine (107 mmol)
-
Ethanol (100 ml)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
Combine equimolar quantities of ethyl 2-acetyl-3-ethoxy-2-propenoate, ((amino(imino)methyl)-sulfanyl)methane, and triethylamine in ethanol.
-
Stir the mixture at reflux for 48 hours.
-
Concentrate the reaction mixture and then dilute it with water.
-
Extract the aqueous mixture with DCM.
-
Wash the organic extract with water, dry it over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate.
-
Purify the product by crystallization from ethanol/water.
-
-
Reported Yield: 81%[1]
Method 2: Synthesis of 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters [2]
This method utilizes an Atwal-Biginelli cyclocondensation reaction.
-
Reagents:
-
S-methylisothiourea hemisulfate salt
-
2-(gem-disubstituted)methylene-3-oxoesters
-
-
Procedure:
-
Perform a cyclocondensation reaction between S-methylisothiourea hemisulfate salt and a 2-(gem-disubstituted)methylene-3-oxoester.
-
The reaction results in a mixture of tautomeric dihydropyrimidine products.
-
-
Note: The products are reported to be inseparable tautomers, which could present a challenge for reproducibility if a single isomer is desired.[2]
Method 3: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [3]
This approach offers a high-yielding route to pyrimidines without substitution at the 4-position, which could be adapted.
-
Reagents:
-
Methyl formate
-
Methyl 3,3-dimethoxypropionate
-
Sodium hydride
-
Amidinium salts
-
-
Procedure:
-
Prepare the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol by condensing methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.
-
React the stable sodium salt with a variety of amidinium salts to yield the corresponding 2-substituted pyrimidine-5-carboxylic esters.
-
-
Reported Yield: Moderate to excellent yields are reported for various derivatives.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes.
Caption: Proposed three-component synthesis of the target molecule.
Caption: Adaptation of the Atwal-Biginelli reaction pathway.
References
- 1. 4-METHYL-2-METHYLSULFANYL-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Comparative Analysis of the Inhibitory Effects of Pyrimidine-5-Carboxylic Acid Derivatives on Various Enzymes
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the inhibitory activities of pyrimidine-5-carboxylic acid derivatives against a range of enzymes. It is important to note that a direct analysis of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid could not be conducted due to a lack of specific inhibitory data for this compound in the available scientific literature. Therefore, this guide focuses on structurally related pyrimidine-5-carboxylic acid derivatives to offer insights into their potential as enzyme inhibitors.
The pyrimidine core is a prevalent scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. This guide synthesizes experimental data to compare the inhibitory potency of various pyrimidine-5-carboxylic acid derivatives on key enzymes implicated in different disease pathways.
Quantitative Comparison of Inhibitory Activities
The inhibitory effects of different pyrimidine-5-carboxylic acid derivatives are summarized in the table below, with IC50 values indicating the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC50 values denote higher potency.
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Dihydroxypyrimidine-5-carboxylic acids | HCMV pUL89 Endonuclease | Sub-µM to 22.8 | Raltegravir | >100[1] |
| Ethyl pyrimidine-quinolinecarboxylates | Lactate Dehydrogenase A (LDHA) | ~1 to <10 | - | - |
| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamides | STAT6 | 0.021 | - | - |
| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate | Biotin Carboxylase | - | - | - |
Detailed Experimental Protocols
Human Cytomegalovirus (HCMV) pUL89 Endonuclease Inhibition Assay
This assay evaluates the ability of compounds to inhibit the DNA cleavage activity of the pUL89 endonuclease, a crucial enzyme for viral replication.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant pUL89 endonuclease domain (pUL89-C) is expressed and purified. A linearized plasmid (e.g., pUC18) serves as the DNA substrate.
-
Reaction Mixture: The reaction is typically performed in a buffer containing HEPES, NaCl, DTT, MgCl2, and CHAPS.
-
Inhibition Assay:
-
Varying concentrations of the test compounds are pre-incubated with pUL89-C.
-
The DNA substrate is added to initiate the cleavage reaction.
-
The reaction is incubated at 37°C for a defined period (e.g., 15-60 minutes).
-
The reaction is stopped by the addition of EDTA.
-
-
Detection and Analysis:
-
Agarose Gel Electrophoresis: The reaction products are separated on an agarose gel. Inhibition is observed as a decrease in the amount of cleaved DNA product compared to a no-inhibitor control.
-
ELISA-based Assay: A more high-throughput method where the substrate is biotinylated. The cleaved product is captured on a streptavidin-coated plate and detected using a specific antibody. The signal is inversely proportional to the inhibitor's activity.
-
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of pUL89-C activity is calculated from dose-response curves.
Lactate Dehydrogenase (LDH) Inhibition Assay
This assay measures the inhibition of LDH, an enzyme involved in anaerobic glycolysis, which is often upregulated in cancer cells.
Methodology:
-
Enzyme and Reagents: Purified human LDH-A is used. The assay buffer contains Tris-HCl. Key reagents include the substrate pyruvate and the cofactor NADH.
-
Reaction Principle: LDH catalyzes the conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. The decrease in NADH absorbance is monitored spectrophotometrically at 340 nm.
-
Inhibition Assay:
-
The assay is performed in a 96-well plate format.
-
Test compounds at various concentrations are added to the wells.
-
LDH-A enzyme and NADH are added and incubated.
-
The reaction is initiated by the addition of pyruvate.
-
-
Data Acquisition: The absorbance at 340 nm is measured kinetically over time.
-
IC50 Calculation: The initial reaction velocities are calculated from the linear phase of the absorbance decay curve. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
STAT6 Inhibition Assay
This assay assesses the inhibition of STAT6, a key transcription factor in the IL-4/IL-13 signaling pathway, which plays a critical role in allergic and inflammatory responses.
Methodology:
-
Cell-Based Reporter Assay:
-
A cell line (e.g., 293-EBNA) is co-transfected with a STAT6 expression vector and a reporter plasmid containing a STAT6-responsive promoter driving the expression of a reporter gene (e.g., luciferase).
-
Cells are treated with the test compounds.
-
STAT6 signaling is activated by stimulating the cells with IL-4.
-
After incubation, cell lysates are prepared, and the reporter gene activity (e.g., luminescence) is measured.
-
-
Phospho-STAT6 Western Blot or Flow Cytometry:
-
Cells (e.g., primary human PBMCs) are pre-treated with inhibitors and then stimulated with IL-4 or IL-13.
-
Cell lysates are analyzed by Western blotting using an antibody specific for phosphorylated STAT6 (pSTAT6).
-
Alternatively, intracellular pSTAT6 levels can be quantified by flow cytometry.
-
-
IC50 Determination: The concentration of the compound that reduces the IL-4/IL-13-induced STAT6 activation or reporter gene expression by 50% is calculated.
Biotin Carboxylase (BC) Inhibition Assay
This assay measures the inhibition of biotin carboxylase, a component of acetyl-CoA carboxylase, which is essential for fatty acid synthesis.
Methodology:
-
Enzyme and Reagents: Purified biotin carboxylase is used. The assay relies on coupling the production of ADP to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.
-
Reaction Principle: The ATPase activity of BC, which is coupled to the carboxylation of biotin, is measured. The production of ADP is linked to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.
-
Inhibition Assay:
-
The reaction mixture contains buffer, ATP, biotin, MgCl2, NaHCO3, and the coupling enzymes and substrates (phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase).
-
The test compound at various concentrations is added.
-
The reaction is initiated by the addition of biotin carboxylase.
-
-
Data Analysis: The rate of NADH oxidation is measured spectrophotometrically.
-
IC50 Calculation: IC50 values are determined from the dose-response curves of enzyme activity versus inhibitor concentration.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the context of enzyme inhibition and the experimental procedures, the following diagrams are provided.
Caption: General experimental workflow for determining the IC50 value of a pyrimidine derivative against a target enzyme.
References
Safety Operating Guide
Proper Disposal of 4-Ethyl-2-methylpyrimidine-5-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe handling and disposal of 4-Ethyl-2-methylpyrimidine-5-carboxylic acid, a compound often used in pharmaceutical research and development. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. While an SDS for this exact compound was not publicly available at the time of this writing, information from structurally similar pyrimidine-carboxylic acid derivatives indicates a consistent set of hazards and handling requirements.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before beginning any work. The following PPE is mandatory when handling this compound and its waste:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | In cases of dust or aerosol generation, a NIOSH-approved respirator is necessary. |
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable local, regional, and national environmental regulations. The following protocol is a general guideline based on best practices for similar chemical compounds.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the waste is contaminated with other substances. Mixed chemical waste requires special handling.
-
Segregate the Waste: Do not mix this compound waste with other incompatible waste streams. It should be collected in a dedicated, properly labeled waste container.
2. Waste Containerization:
-
Select an Appropriate Container: Use a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bottle or drum).
-
Label the Container: The container must be clearly labeled with the full chemical name, "this compound," and any relevant hazard symbols (e.g., "Irritant"). The accumulation start date should also be recorded.
3. Waste Storage:
-
Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
4. Disposal Procedure:
-
Contact a Licensed Waste Disposal Vendor: The disposal of this chemical waste must be handled by a licensed and approved hazardous waste disposal company.[1][2]
-
Provide Full Disclosure: Inform the waste disposal vendor of the complete composition of the waste stream.
-
Follow Vendor Instructions: Adhere to the specific packaging and transportation requirements provided by the waste disposal vendor.
Spill and Emergency Procedures
In the event of a spill or accidental release, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a suitable container for disposal.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound and contact your institution's Environmental Health and Safety (EHS) department for detailed disposal instructions compliant with your local regulations.
References
Comprehensive Safety and Handling Guide for 4-Ethyl-2-methylpyrimidine-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 4-Ethyl-2-methylpyrimidine-5-carboxylic acid. Adherence to these guidelines is crucial for ensuring laboratory safety and regulatory compliance.
I. Personal Protective Equipment (PPE)
When handling this compound, especially in solid or powdered form, a comprehensive PPE strategy is mandatory to prevent skin and respiratory exposure.[1][2][3][4] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for damage before use. For tasks with a higher risk of splashing, consider double gloving.[1] Change gloves frequently, at least every 30-60 minutes.[1] |
| Eye and Face Protection | Safety goggles or face shield | Use tight-sealing safety goggles to protect against dust particles and splashes.[4][5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3] |
| Body Protection | Laboratory coat or coveralls | A long-sleeved lab coat is the minimum requirement.[3] For larger quantities or tasks with a high potential for contamination, disposable coveralls are recommended.[3] |
| Respiratory Protection | Respirator or face mask | For handling small quantities in a well-ventilated area, a KN95 or N95 mask may be sufficient.[2] For weighing or procedures that may generate dust, a full-face respirator with appropriate particulate filters is recommended.[4][6] |
| Foot Protection | Closed-toe shoes | Chemical-resistant, closed-toe shoes are required in the laboratory at all times to protect against spills.[4] |
II. Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is critical to minimize exposure and maintain chemical integrity.
A. Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Dissolving:
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
The process should be performed in a fume hood.
-
-
Post-Handling:
B. Storage Protocol:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5][7]
-
Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
-
The storage area should be clearly labeled.
III. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Waste Identification: All waste materials, including unused product, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
-
Containerization:
-
Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Leave chemicals in their original containers if possible.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through a licensed disposal company.[7]
-
For liquid waste containing the dissolved compound, it may be possible to mix it with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Handle uncleaned containers as you would the product itself.
-
All disposal activities must be in accordance with local, state, and federal regulations.[7][8]
-
IV. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. PPE and Safety for Chemical Handling [acsmaterial.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. falseguridad.com [falseguridad.com]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
